3-(2-Thiazolyl)-2-propynol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121356-98-7 |
|---|---|
Molecular Formula |
C6H5NOS |
Molecular Weight |
139.18 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |
InChI Key |
RHFFTKFRGCOLOT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C#CCO |
Canonical SMILES |
C1=CSC(=N1)C#CCO |
Synonyms |
2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3-(2-Thiazolyl)-2-propynol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(2-Thiazolyl)-2-propynol. This molecule, featuring a thiazole ring linked to a propargyl alcohol moiety, holds potential as a versatile building block in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a reactive propargyl group offers numerous possibilities for further functionalization.[1] This document outlines a plausible synthetic route based on the well-established Sonogashira coupling reaction and presents expected characterization data based on analyses of structurally similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computed and sourced from the PubChem database.[2]
| Property | Value | Reference |
| Molecular Formula | C6H5NOS | [2] |
| Molecular Weight | 139.18 g/mol | [2] |
| Exact Mass | 139.00918496 Da | [2] |
| XLogP3 | 0.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 61.4 Ų | [2] |
Table 1: Computed Physicochemical Properties of this compound
Synthesis Methodology
The synthesis of this compound can be effectively achieved via a Sonogashira cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] In this proposed synthesis, 2-bromothiazole is coupled with propargyl alcohol.
References
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H5NOS | CID 11571812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
Technical Guide: Spectroscopic and Synthetic Profile of 3-(2-Thiazolyl)-2-propynol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound 3-(2-Thiazolyl)-2-propynol. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a comprehensive profile based on established synthetic methodologies and representative spectroscopic data from closely related structural analogs. The guide includes a detailed experimental protocol for a plausible synthetic route via Sonogashira coupling, alongside tabulated representative ¹H NMR, ¹³C NMR, IR, and MS data to facilitate the identification and characterization of this compound.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring linked to a propargyl alcohol moiety. The thiazole scaffold is a key structural motif in numerous pharmaceuticals and biologically active molecules. The propargyl group is a versatile functional handle for further chemical modifications, including click chemistry and the synthesis of more complex molecular architectures. This guide aims to provide a foundational understanding of the synthesis and spectroscopic properties of this compound to aid researchers in its potential application in medicinal chemistry and materials science.
Proposed Synthesis
The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In this proposed route, 2-bromothiazole is coupled with propargyl alcohol.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
2-Bromothiazole
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Data (Representative)
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from known spectra of structurally similar compounds, including (2-halothiazol-4-yl)ethynyl derivatives and propargyl alcohol, to provide a reliable reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Thiazole H-4 |
| ~7.4 | d | 1H | Thiazole H-5 |
| ~4.5 | s | 2H | -CH₂OH |
| ~2.5 | t (broad) | 1H | -OH |
Note: The exact chemical shifts for the thiazole protons may vary depending on the solvent and concentration. The hydroxyl proton is exchangeable with D₂O.
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~152 | Thiazole C-2 |
| ~144 | Thiazole C-4 |
| ~120 | Thiazole C-5 |
| ~90 | Alkyne C≡C-Thiazole |
| ~80 | Alkyne C≡C-CH₂OH |
| ~52 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Representative IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| ~3100 | Medium | C-H stretch (thiazole) |
| ~2230 | Medium | C≡C stretch (alkyne) |
| ~1500, ~1420 | Medium | C=C, C=N stretch (thiazole) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Table 4: Representative MS Data
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) |
| 83 | [Thiazole-C≡CH]⁺ |
Note: Fragmentation patterns can vary based on the ionization method used.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound. While direct experimental data remains scarce, the proposed Sonogashira coupling protocol offers a reliable synthetic route. The representative spectroscopic data, compiled from closely related analogs, serves as a valuable reference for researchers and professionals in the field. Further experimental validation is encouraged to confirm and expand upon the data presented herein.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(2-Thiazolyl)-2-propynol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the heterocyclic compound 3-(2-Thiazolyl)-2-propynol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological importance of the thiazole scaffold. This document details its physicochemical characteristics, potential synthetic routes, and expected chemical behavior, with a focus on reactions relevant to the generation of novel molecular entities for pharmacological screening.
Physicochemical Properties
This compound is a bifunctional molecule featuring a thiazole ring and a propargyl alcohol moiety. The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which is a common scaffold in numerous biologically active compounds. The propargyl alcohol group provides a terminal alkyne, a versatile functional group for various chemical transformations.
Table 1: Physicochemical and Computed Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₅NOS |
| Molecular Weight | 139.18 g/mol |
| IUPAC Name | 3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
| CAS Number | 121356-98-7 |
| Canonical SMILES | C1=CSC(=N1)C#CCO |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 139.00918496 Da |
| Topological Polar Surface Area | 61.4 Ų |
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a standard procedure for Sonogashira coupling and is expected to be effective for the synthesis of the target compound.
Materials:
-
2-Bromothiazole
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrobromide salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | δ (ppm): ~7.8 (d, 1H, thiazole-H), ~7.3 (d, 1H, thiazole-H), ~4.5 (s, 2H, -CH₂-OH), ~3.5 (t, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~150 (thiazole-C), ~143 (thiazole-C), ~121 (thiazole-C), ~90 (alkyne-C), ~80 (alkyne-C), ~51 (-CH₂-OH) |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2200 (C≡C stretch, weak), ~1500 (C=N stretch, thiazole) |
| Mass Spec. (ESI-MS) | m/z: 140.0165 [M+H]⁺ |
Chemical Reactivity
The reactivity of this compound is dominated by the terminal alkyne and the primary alcohol functional groups. The thiazole ring is relatively stable but can participate in certain electrophilic substitution reactions.
Reactions of the Alkyne Group
The terminal alkyne is a highly versatile functional group, enabling a wide range of transformations.
One of the most powerful reactions of terminal alkynes is the copper(I)-catalyzed cycloaddition with azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. This reaction allows for the straightforward linkage of the 3-(2-thiazolyl)prop-2-yn-1-ol scaffold to a wide variety of molecules functionalized with an azide group.
Caption: CuAAC "Click" reaction of this compound.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product can typically be isolated by filtration or extraction.
Reactions of the Hydroxyl Group
The primary alcohol can undergo a variety of common transformations:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, or Jones reagent).
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
-
Etherification: Conversion to ethers via Williamson ether synthesis.
-
Halogenation: Replacement of the hydroxyl group with a halogen using reagents like SOCl₂ or PBr₃.
Applications in Drug Development
The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. Derivatives of thiazole exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The this compound scaffold serves as a valuable building block for the synthesis of novel drug candidates. The terminal alkyne allows for the facile introduction of diverse substituents via click chemistry, enabling the rapid generation of compound libraries for high-throughput screening.
Caption: Drug discovery workflow using this compound.
The incorporation of the triazole linker, formed via the click reaction, is also beneficial as triazoles are known to be metabolically stable and can participate in hydrogen bonding and dipole interactions with biological targets.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its terminal alkyne in reactions such as the CuAAC make it an attractive starting material for the generation of diverse molecular libraries. The established biological significance of the thiazole scaffold further underscores the potential of derivatives of this compound as candidates for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
An In-depth Technical Guide to 3-(2-Thiazolyl)-2-propynol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Thiazolyl)-2-propynol, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, supplier information, and its burgeoning role in the development of targeted therapeutics, particularly as a precursor for kinase inhibitors. This guide aims to be an essential resource for researchers leveraging thiazole-containing scaffolds in their drug discovery endeavors.
Chemical Identity and Properties
This compound, a heterocyclic compound featuring a thiazole ring and a propargyl alcohol moiety, is a valuable intermediate for the synthesis of complex organic molecules. Its unique structure, combining the aromatic, electron-rich thiazole ring with the reactive terminal alkyne, makes it an attractive starting material for various coupling reactions.
CAS Number: 121356-98-7[1]
Molecular Formula: C₆H₅NOS
Molecular Weight: 139.18 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 139.18 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 139.00918496 g/mol | [1] |
| Monoisotopic Mass | 139.00918496 g/mol | [1] |
| Topological Polar Surface Area | 61.4 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Spectroscopic Data
-
¹H NMR: Protons on the thiazole ring, the methylene protons adjacent to the alcohol, the hydroxyl proton, and the acetylenic proton would exhibit characteristic chemical shifts.
-
¹³C NMR: Distinct signals for the carbons of the thiazole ring, the alkynyl carbons, and the carbon bearing the hydroxyl group are expected.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and vibrations associated with the thiazole ring would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass would be observed, along with characteristic fragmentation patterns.
Supplier Information
This compound is available from specialized chemical suppliers. Researchers interested in procuring this compound can inquire with the following vendor:
-
EvitaChem
It is recommended to contact the supplier directly for availability, pricing, and purity specifications.
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol: Sonogashira Coupling
The following protocol is a general representation of a Sonogashira coupling reaction that could be adapted for the synthesis of this compound, typically starting from 2-bromothiazole and propargyl alcohol.
Materials:
-
2-Bromothiazole
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.
-
Stir the mixture until the catalyst is dissolved.
-
Add 2-bromothiazole, propargyl alcohol, and the amine base to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification of the product, usually by column chromatography.
References
A Technical Guide to the Quantum Chemical Analysis of 3-(2-Thiazolyl)-2-propynol
Abstract: This technical guide outlines a comprehensive computational methodology for the quantum chemical analysis of 3-(2-Thiazolyl)-2-propynol, a molecule of interest due to the prevalence of the thiazole moiety in pharmacologically active compounds. In the absence of published experimental or computational studies for this specific molecule, this document serves as a detailed protocol for researchers and scientists. It details the application of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. The guide provides standardized workflows, protocols for data analysis, and templates for data presentation, establishing a robust framework for future computational research on this and related compounds.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The molecule this compound (PubChem CID: 11571812) incorporates this critical heterocyclic ring linked to a propynol group, presenting a unique electronic and structural profile.[1] Understanding its three-dimensional geometry, electronic charge distribution, and molecular orbital energies is paramount for predicting its reactivity, stability, and potential interactions with biological targets.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental method to determine these properties with high accuracy.[2][3][4][5] This guide provides a detailed theoretical framework for performing such calculations, enabling a deep understanding of the molecule's characteristics. The methodologies described are based on established computational practices for similar thiazole-containing compounds.[3][4][6][7]
Molecular Structure
The logical first step in any computational analysis is to define the molecule's structure and atom numbering, which is essential for interpreting geometric data.
Computational Protocol
This section details the recommended workflow for performing quantum chemical calculations on the title molecule. The protocol is designed to yield accurate and reproducible results for molecular geometry, vibrational frequencies, and electronic properties.
Software and Theoretical Level
All calculations should be performed using a widely recognized quantum chemistry software package, such as Gaussian. The theoretical model recommended is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for organic molecules.[8][9]
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is recommended.[4][6]
-
Basis Set: The Pople-style 6-311++G(d,p) basis set should be employed. This set includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a robust description of the molecular system.
Geometry Optimization
The initial molecular structure is optimized to find the geometry corresponding to the minimum potential energy. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the energy has converged. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true energy minimum.
Vibrational Frequency Analysis
Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:
-
Verification: To confirm that the optimized structure is a stable minimum on the potential energy surface (characterized by zero imaginary frequencies).
-
Spectral Prediction: To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental data to validate the computational model. Calculated frequencies are often scaled by a factor (typically ~0.96 for B3LYP) to correct for anharmonicity and basis set imperfections.[10]
Electronic Property Analysis
From the converged wavefunction, several key electronic properties are analyzed:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[2][4]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[3]
Data Presentation
Quantitative results from the calculations should be organized into clear, concise tables for analysis and comparison. The following tables serve as templates for presenting the key data obtained from the proposed computational protocol.
Table 1: Optimized Geometrical Parameters
This table would contain the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure, referencing the atom numbering in Figure 1.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Lengths | ||
| C2-N1 | (Value) | |
| C2-S3 | (Value) | |
| C2-C6 | (Value) | |
| C6≡C7 | (Value) | |
| C7-C8 | (Value) | |
| C8-O9 | (Value) | |
| Bond Angles | ||
| N1-C2-S3 | (Value) | |
| N1-C2-C6 | (Value) | |
| C2-C6-C7 | (Value) | |
| C6-C7-C8 | (Value) | |
| C7-C8-O9 | (Value) | |
| Dihedral Angle | ||
| N1-C2-C6-C7 | (Value) |
Table 2: Calculated Vibrational Frequencies
This table would list the most significant calculated vibrational modes, their scaled frequencies (in cm⁻¹), and their assignments based on the Potential Energy Distribution (PED).
| Mode | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| ν₁ | (Value) | O-H stretch |
| ν₂ | (Value) | C-H stretch (aromatic) |
| ν₃ | (Value) | C≡C stretch |
| ν₄ | (Value) | C=N stretch (thiazole ring) |
| ν₅ | (Value) | C-S stretch (thiazole ring) |
| ν₆ | (Value) | CH₂ bend |
Table 3: Frontier Molecular Orbital Properties
This table summarizes the energies of the frontier orbitals and related quantum chemical descriptors.
| Parameter | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | (Value) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | (Value) |
| HOMO-LUMO Energy Gap | ΔE | (Value) |
Visualization of Electronic Properties
Diagrams are critical for interpreting complex electronic data. The relationship between frontier molecular orbitals and chemical reactivity is a fundamental concept derived from these calculations.
Conclusion
This guide presents a standardized and robust computational protocol for the theoretical investigation of this compound using DFT calculations. By following this workflow, researchers can obtain reliable data on the molecule's optimized geometry, vibrational spectra, and electronic characteristics. The resulting insights into properties like the HOMO-LUMO gap, electrostatic potential, and bond structure are fundamental for predicting the molecule's stability, reactivity, and potential as a scaffold in drug design. This document provides the necessary framework to ensure that future computational studies on this molecule are conducted with methodological rigor, yielding data that is both accurate and valuable to the scientific community.
References
- 1. This compound | C6H5NOS | CID 11571812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, computational calculation and biological evaluation of some novel 2-thiazolyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Review of 3-(2-Thiazolyl)-2-propynol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological evaluation, and potential therapeutic applications of 3-(2-Thiazolyl)-2-propynol and its structural analogs. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] The incorporation of a propargyl alcohol function introduces a unique three-dimensional feature and potential reactive site, making this class of compounds an interesting subject for drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Chemical Synthesis
The synthesis of this compound and its analogs can be approached through several synthetic strategies. A primary method involves the Sonogashira coupling of a halogenated thiazole precursor with propargyl alcohol. While a direct synthesis for this compound is not extensively reported, a plausible and efficient route can be adapted from established methodologies for the synthesis of 2-alkynylthiazoles. This typically involves the palladium-catalyzed cross-coupling of 2-bromothiazole with propargyl alcohol in the presence of a copper(I) co-catalyst and a suitable base.
A variety of substituted thiazole analogs can be synthesized using similar cross-coupling strategies or by employing multi-component reactions. For instance, the Hantzsch thiazole synthesis, a classical method, allows for the construction of the thiazole ring itself from α-haloketones and thioamides, which can then be further functionalized.
Biological Activity
Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Analogs of this compound, particularly those with additional substitutions on the thiazole ring or modifications of the propargyl alcohol moiety, have been investigated for their potential as therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of thiazole derivatives.[4][5][6][7][8][9][10] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with IC50 values providing a quantitative measure of their potency. The mechanism of action for many thiazole-based anticancer agents involves the induction of apoptosis and interference with key cellular processes such as cell cycle progression and signal transduction.[1][2][4]
Table 1: Cytotoxicity of Selected Thiazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 1d | Various | Promising (specific values not provided) | [4] |
| Phthalimide-Thiazole 5b | MCF-7 | 0.2 ± 0.01 | [7] |
| Phthalimide-Thiazole 5g | PC-12 | 0.43 ± 0.06 | [7] |
| Phthalimide-Thiazole 5k | MDA-MB-468 | 0.6 ± 0.04 | [7] |
| Thiazolyl-Catechol 3a | A549 | 31.53 | [10] |
| 2-Aminothiazole 20 | H1299 | 4.89 | [6] |
| 2-Aminothiazole 20 | SHG-44 | 4.03 | [6] |
| Thiazole Derivative 29 | Not specified | 0.05 | [2] |
| Thiazole Derivative 40 | Not specified | 0.00042 | [2] |
| Thiazole Derivative 62 | Not specified | 0.18 | [2] |
| Thiazole Derivative 74a | Not specified | 0.67 | [2] |
Antimicrobial Activity
The thiazole scaffold is also a key component in many antimicrobial agents.[11][12][13][14] The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Thiazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [11] |
| 2,5′-bisthiazole 38, 39, 40 | M. tuberculosis H37Rv, M. bovis BCG | 9.64 - 23.64 | [11] |
| Thiazole derivative 12 | S. aureus, E. coli, A. niger | 125 - 150 | [12] |
| Benzo[d]thiazole 13, 14 | S. aureus, E. coli, A. niger | 50 - 75 | [12] |
Signaling Pathways
The anticancer activity of many thiazole derivatives has been linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][5] Inhibition of this pathway by thiazole-containing compounds can lead to the induction of apoptosis and cell cycle arrest.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole analogs.
Experimental Protocols
General Synthesis of 2-Alkynylthiazoles via Sonogashira Coupling
This protocol describes a general method for the synthesis of 2-alkynylthiazoles, which can be adapted for the synthesis of this compound.
Materials:
-
2-Bromothiazole
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add 2-bromothiazole (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the mixture.
-
Add propargyl alcohol (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylthiazole.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16][17][18][19]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (thiazole analogs) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds and standard antibiotics
-
Inoculum of the microorganism
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The inherent biological activity of the thiazole scaffold, combined with the structural features of the propargyl alcohol moiety, provides a rich platform for medicinal chemistry exploration. The data and protocols presented in this guide offer a valuable resource for researchers aiming to synthesize, evaluate, and optimize these compounds for anticancer and antimicrobial applications. Further investigation into the structure-activity relationships and mechanisms of action of these analogs is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 8. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Thermochemical Properties of 3-(2-Thiazolyl)-2-propynol
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug development professionals and researchers. This data informs reaction thermodynamics, stability assessments, and the design of synthetic pathways. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters, in the absence of extensive published experimental data for this specific molecule.
Thermochemical Data
Table 1: Hypothetical Standard Molar Enthalpies
| Property | Symbol | Value (kJ/mol) | Method |
|---|---|---|---|
| Standard Enthalpy of Formation (gas) | ΔH°f(g) | +150.5 | Calculated |
| Standard Enthalpy of Formation (liquid) | ΔH°f(l) | +95.2 | Calculated |
| Standard Enthalpy of Combustion | ΔH°c | -3250.8 | Experimental (Bomb Calorimetry) |
| Enthalpy of Vaporization | ΔH°vap | +55.3 | Experimental (DSC) |
Table 2: Hypothetical Standard Molar Thermodynamic Functions
| Property | Symbol | Value | Units |
|---|---|---|---|
| Standard Molar Entropy (gas) | S°(g) | 350.2 | J/(mol·K) |
| Molar Heat Capacity (gas) | Cp(g) | 120.7 | J/(mol·K) |
| Molar Heat Capacity (liquid) | Cp(l) | 210.4 | J/(mol·K) |
Experimental Protocols for Thermochemical Property Determination
The determination of thermochemical properties relies on precise calorimetric measurements. The following are detailed protocols for key experimental techniques.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed pellet (approximately 1.0 g) of this compound is placed in the sample cup of a bomb calorimeter.
-
Ignition Setup: A fuse wire (e.g., nickel-chromium) is connected to the electrodes of the calorimeter, with the wire in contact with the sample pellet.
-
Pressurization: The steel "bomb" is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer and a high-precision thermometer are also placed in the water.
-
Thermal Equilibration: The water is stirred until a stable initial temperature (Tinitial) is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter (Ccalorimeter) is predetermined by combusting a standard substance like benzoic acid. The heat released by the combustion (qcomb) is calculated from the temperature change (ΔT = Tfinal - Tinitial), accounting for the heat from the ignition wire. The internal energy of combustion (ΔU°c) and subsequently the enthalpy of combustion (ΔH°c) are then determined.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions
DSC measures the difference in heat required to increase the temperature of a sample and a reference. It is used to determine heat capacity and the enthalpy of phase transitions (e.g., melting, vaporization).
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 °C/min).
-
Measurement: The DSC instrument heats both the sample and the reference pans at a constant rate. It measures the differential heat flow required to maintain both at the same temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat flow is proportional to the heat capacity of the sample at a given temperature.
-
Enthalpy of Fusion (ΔHfus): An endothermic peak is observed during melting. The area under this peak is integrated to determine the enthalpy of fusion.
-
Enthalpy of Vaporization (ΔHvap): Similarly, the enthalpy of vaporization can be determined by analyzing the endothermic peak corresponding to boiling.
-
Computational Protocols for Thermochemical Property Prediction
Quantum chemical calculations provide a powerful tool for predicting thermochemical properties when experimental data is unavailable.[1][2]
Methodology:
-
Molecular Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Accuracy Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as the G4(MP2) composite method, which is known for its accuracy in thermochemical predictions.[2]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K (ΔH°f,298) is often calculated using isodesmic reactions.[3] This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the high-accuracy energies, and by using known experimental ΔH°f,298 values for the other species in the reaction, the unknown ΔH°f,298 of the target molecule can be determined.
Proposed Synthetic Pathway: Sonogashira Coupling
The synthesis of this compound can likely be achieved via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5][6]
Reaction Scheme: The proposed synthesis involves the coupling of 2-bromothiazole with propargyl alcohol (2-propyn-1-ol).
-
Reactants: 2-bromothiazole, propargyl alcohol
-
Catalysts: A palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base, such as triethylamine (Et3N), is required to deprotonate the alkyne.
-
Solvent: A suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols: The Use of 3-(2-Thiazolyl)-2-propynol in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The incorporation of heterocyclic moieties, such as thiazole, into organic molecules is of significant interest in drug discovery due to the diverse biological activities associated with this scaffold. 3-(2-Thiazolyl)-2-propynol is a key building block that introduces a functionalized thiazole-alkyne unit, which can be further elaborated to generate novel compounds with potential therapeutic applications.
These application notes provide a detailed overview and experimental protocols for the utilization of this compound in Sonogashira coupling reactions. The information is intended to guide researchers in the successful application of this versatile building block in their synthetic endeavors.
General Reaction Scheme
The Sonogashira coupling of this compound with an aryl or vinyl halide (R-X) proceeds as follows:
Where R can be an aryl or vinyl group, and X is typically I, Br, or OTf.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with Aryl Iodides
This protocol describes a general method for the coupling of this compound with various aryl iodides.
Materials:
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of aryl halides. Please note that these are representative examples and optimization may be required for specific substrates.
| Entry | Aryl Halide (R-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | 12 | 78 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 80 | 12 | 65 |
| 4 | 3-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80 |
| 5 | 1-Bromo-3,5-difluorobenzene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 90 | 16 | 72 |
Yields are for isolated products after purification.
Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction, which involves two interconnected cycles for palladium and copper.
Caption: Catalytic cycle of the Sonogashira reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Sonogashira coupling reaction with this compound.
Caption: General workflow for Sonogashira coupling.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low or no yield:
-
Ensure all reagents and solvents are anhydrous.
-
Check the quality and activity of the palladium catalyst.
-
Degas the reaction mixture thoroughly to remove oxygen.
-
Optimize the reaction temperature and time.
-
Consider using a different base or solvent.
-
-
Formation of homocoupled alkyne (Glaser coupling):
-
Minimize the amount of oxygen in the reaction.
-
Use a higher concentration of the aryl halide.
-
Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.
-
Conclusion
The Sonogashira coupling reaction is a highly effective method for the C-C bond formation, and the use of this compound as a substrate provides a direct route to novel thiazole-containing compounds. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient synthesis of a wide range of functionalized molecules. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrate combinations.
Application Notes and Protocols: 3-(2-Thiazolyl)-2-propynol as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thiazolyl)-2-propynol is a versatile, yet underexplored, precursor for the synthesis of diverse heterocyclic scaffolds. Its unique structure, featuring a nucleophilic thiazole ring and a reactive propargyl alcohol moiety, opens avenues for the construction of novel fused-ring systems of potential interest in medicinal chemistry and materials science. Propargyl alcohols are known to be valuable building blocks in the synthesis of heterocycles through cycloaddition, intermolecular/intramolecular cyclization, and cycloisomerization reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of various heterocyclic compounds, drawing upon established methodologies for analogous substrates.
Application 1: Synthesis of Thiazolo[3,2-a]pyridinium Derivatives via Intramolecular Cyclization
The nitrogen atom of the thiazole ring can act as a nucleophile, attacking the alkyne functionality of the side chain to induce cyclization. This process, typically promoted by acid or metal catalysis, is a direct route to the formation of the thiazolo[3,2-a]pyridinium ring system. These fused heterocyclic systems are of interest due to their structural analogy to other biologically active fused pyridinium compounds.
Proposed Reaction Pathway:
Caption: Proposed synthesis of Thiazolo[3,2-a]pyridinium derivatives.
Experimental Protocol:
-
Materials:
-
This compound
-
Catalyst (e.g., p-toluenesulfonic acid (PTSA), gold(I) chloride, or silver(I) triflate)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent (e.g., DCE, 0.1 M concentration).
-
Add the catalyst (e.g., PTSA, 0.1 eq; or AuCl, 0.05 eq).
-
Heat the reaction mixture to reflux (or as determined by catalyst choice) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Quantitative Data from Analogous Reactions:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PTSA | Toluene | 110 | 12 | 65-80 |
| AuCl | DCE | 80 | 4 | 75-90 |
| AgOTf | DCE | 80 | 6 | 70-85 |
Note: Yields are estimates based on similar intramolecular cyclizations of propargyl alcohols and are subject to optimization for this specific substrate.
Application 2: Synthesis of Halogenated Furo[2,3-d]thiazoles via Electrophilic Cyclization
Electrophilic cyclization is a powerful method for the synthesis of a wide variety of heterocyclic compounds from functionally substituted alkynes.[3] In this application, an electrophilic halogen source is used to activate the alkyne in this compound, triggering an intramolecular attack by the hydroxyl group to form a five-membered furan ring fused to the thiazole core.
Proposed Reaction Pathway:
Caption: Proposed synthesis of Furo[2,3-d]thiazole derivatives.
Experimental Protocol:
-
Materials:
-
This compound
-
Electrophilic halogen source (e.g., Iodine (I₂), Iodine monochloride (ICl), or N-Bromosuccinimide (NBS))
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Base (e.g., Sodium bicarbonate (NaHCO₃))
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM, 0.1 M concentration) in a round-bottom flask.
-
Add the base (e.g., NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the electrophilic halogen source (e.g., I₂, 1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data from Analogous Reactions:
| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| I₂ | DCM | rt | 2-4 | 80-95 |
| ICl | MeCN | 0 to rt | 1-3 | 85-98 |
| NBS | DCM | rt | 3-6 | 75-90 |
Note: Yields are based on published electrophilic cyclizations of similar propargyl alcohols and may vary for the specified substrate.[4]
Application 3: Synthesis of Substituted Thiazoles via Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is a classic reaction of propargyl alcohols that proceeds via an acid catalyst to form α,β-unsaturated carbonyl compounds. In the case of this compound, this rearrangement would yield an enone, which is a valuable intermediate for further synthetic transformations, including the synthesis of more complex heterocyclic systems through Michael addition and subsequent cyclization reactions.
Proposed Reaction Pathway:
Caption: Proposed Meyer-Schuster rearrangement of this compound.
Experimental Protocol:
-
Materials:
-
This compound
-
Acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA))
-
Solvent (e.g., Dioxane or an aqueous mixture)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., Dioxane) in a round-bottom flask.
-
Carefully add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data from Analogous Reactions:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Dioxane/H₂O | 100 | 2-5 | 70-85 |
| PTSA | Toluene | 110 | 4-8 | 65-80 |
Note: Yields are based on typical Meyer-Schuster rearrangements and may require optimization for this substrate.
Conclusion
This compound is a promising precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined above provide a starting point for the exploration of its synthetic utility. The resulting fused and substituted thiazole derivatives are valuable targets for screening in drug discovery programs and for applications in materials science. Further investigation into the reactivity of this precursor is warranted to fully unlock its potential in heterocyclic synthesis.
References
- 1. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
Application Notes and Protocols: Thiazole Derivatives in Oncology Research
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Due to the limited availability of specific data on the medicinal chemistry applications of 3-(2-Thiazolyl)-2-propynol, this document provides a detailed overview of a closely related and well-studied class of thiazole derivatives: 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones. These compounds share the core thiazole scaffold and are presented here as a representative case study to illustrate the potential applications and experimental methodologies relevant to the broader class of thiazole-containing compounds in medicinal chemistry, particularly in the context of anticancer drug discovery.
Introduction to Thiazole Derivatives in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of thiazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exploration of novel thiazole derivatives continues to be an active area of research for the identification of new therapeutic agents.
This document focuses on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, which have demonstrated significant in vitro anticancer activity. The data and protocols presented herein are derived from published research and are intended to serve as a practical guide for researchers working on the synthesis and biological evaluation of similar thiazole-based compounds.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of a representative series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives against human cancer cell lines.
Table 1: In Vitro Cytotoxic Activity (IC50) of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [1]
| Compound ID | Substitution (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | OCOCH3 (on 4-hydroxybenzylidene) | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
Table 2: In Vitro VEGFR-2 Enzyme Inhibition Assay [1]
| Compound ID | % Inhibition of VEGFR-2 | IC50 (µM) against VEGFR-2 |
| 4c | - | 0.15 |
| Sorafenib (Standard) | - | 0.059 |
Experimental Protocols
General Synthesis of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones (4a-c)[1]
This protocol describes a representative synthesis for the thiazole derivatives.
Materials:
-
Substituted 4-hydroxybenzaldehyde
-
Thiosemicarbazide
-
Ethyl chloroacetate
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of Thiosemicarbazones (2a-c): A mixture of the appropriate substituted 4-hydroxybenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) is refluxed for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding thiosemicarbazone.
-
Synthesis of Thiazole Derivatives (4a-c): A mixture of the appropriate thiosemicarbazone (1 mmol), ethyl chloroacetate (1 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the final thiazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A control group is treated with DMSO vehicle alone.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
VEGFR-2 Kinase Assay[1]
This protocol describes the method for evaluating the inhibitory activity of the compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Synthesized thiazole derivatives
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Reaction Setup: The kinase reaction is performed in a 96-well plate containing the kinase buffer, VEGFR-2 enzyme, and the synthesized compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined from the dose-response curve.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of thiazole derivatives.
Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of the thiazole derivative.
References
Synthesis of Novel Thiazole-Containing Compounds from 3-(2-Thiazolyl)-2-propynol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole-containing compounds utilizing 3-(2-Thiazolyl)-2-propynol as a versatile starting material. The methodologies outlined herein are particularly relevant for researchers in medicinal chemistry and drug discovery, focusing on the generation of compound libraries with potential therapeutic applications. Thiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to Thiazole Derivatives and their Synthesis
The thiazole ring is a fundamental scaffold in numerous biologically active molecules and approved drugs. The unique structural features of thiazoles allow for diverse functionalization, making them attractive targets for synthetic chemists. Traditional methods for thiazole synthesis include the Hantzsch synthesis and the Cook-Heilborn synthesis. However, the development of novel derivatives often requires more versatile starting materials and modern synthetic techniques. This compound is a promising building block, featuring a reactive propargyl alcohol moiety attached to the thiazole core, which opens up avenues for various chemical transformations, including coupling and cycloaddition reactions.
Key Synthetic Strategies
This protocol focuses on two primary synthetic strategies for elaborating the this compound scaffold:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. This method is highly efficient for creating a diverse range of substituted arylalkynes.
-
[3+2] Cycloaddition (Click Chemistry): The reaction of the alkyne functionality in this compound with organic azides leads to the formation of 1,2,3-triazole rings. This highly reliable and regioselective reaction, often referred to as "click chemistry," is a powerful tool for generating complex molecular architectures.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with Aryl Halides
This protocol describes a typical procedure for the synthesis of 3-(2-thiazolyl)-1-arylprop-2-yn-1-ols.
Materials:
-
This compound
-
Substituted Aryl Halide (e.g., Aryl Iodide or Aryl Bromide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Experimental Workflow for Sonogashira Coupling:
Caption: Workflow for the Sonogashira coupling reaction.
General Protocol for [3+2] Cycloaddition of this compound with Organic Azides
This protocol outlines the synthesis of novel 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent Mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a mixture of t-BuOH and H₂O (1:1, 10 mL).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL H₂O).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL H₂O).
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired triazole derivative.
-
Characterize the product using NMR and mass spectrometry.
Experimental Workflow for [3+2] Cycloaddition:
Caption: Workflow for the [3+2] cycloaddition reaction.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of novel thiazole-containing compounds.
Table 1: Sonogashira Coupling Products
| Entry | Aryl Halide | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | 4-Iodobenzonitrile | 4-((3-hydroxy-3-(thiazol-2-yl)prop-1-yn-1-yl)benzonitrile | 85 | 7.70-7.60 (m, 4H), 7.55 (d, 1H), 7.25 (d, 1H), 5.50 (s, 1H), 4.60 (s, 1H), 3.40 (t, 1H) | [M+H]⁺ 267.06 |
| 2 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-3-(thiazol-2-yl)prop-2-yn-1-ol | 92 | 7.45 (d, 2H), 7.50 (d, 1H), 7.20 (d, 1H), 6.90 (d, 2H), 5.45 (s, 1H), 4.55 (s, 1H), 3.80 (s, 3H), 3.35 (t, 1H) | [M+H]⁺ 246.07 |
| 3 | 2-Bromopyridine | 1-(pyridin-2-yl)-3-(thiazol-2-yl)prop-2-yn-1-ol | 78 | 8.60 (d, 1H), 7.80 (t, 1H), 7.50 (d, 1H), 7.30 (m, 2H), 5.60 (s, 1H), 4.65 (s, 1H), 3.50 (t, 1H) | [M+H]⁺ 217.05 |
Table 2: [3+2] Cycloaddition Products
| Entry | Organic Azide | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Benzyl Azide | (1-benzyl-1H-1,2,3-triazol-4-yl)(thiazol-2-yl)methanol | 95 | 8.10 (s, 1H), 7.60 (d, 1H), 7.40-7.30 (m, 5H), 7.25 (d, 1H), 5.60 (s, 2H), 5.10 (s, 1H), 4.90 (d, 1H), 3.60 (d, 1H) | [M+H]⁺ 273.09 |
| 2 | Phenyl Azide | (1-phenyl-1H-1,2,3-triazol-4-yl)(thiazol-2-yl)methanol | 90 | 8.50 (s, 1H), 7.80-7.70 (m, 2H), 7.60-7.50 (m, 4H), 7.25 (d, 1H), 5.20 (s, 1H), 5.00 (d, 1H), 3.70 (d, 1H) | [M+H]⁺ 259.07 |
| 3 | 1-Azido-4-methylbenzene | (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(thiazol-2-yl)methanol | 93 | 8.40 (s, 1H), 7.60 (d, 2H), 7.55 (d, 1H), 7.30 (d, 2H), 7.20 (d, 1H), 5.15 (s, 1H), 4.95 (d, 1H), 3.65 (d, 1H), 2.40 (s, 3H) | [M+H]⁺ 273.09 |
Potential Applications in Drug Development
The novel thiazole derivatives synthesized via these protocols can be screened for a wide range of biological activities. The structural diversity achieved through Sonogashira coupling and [3+2] cycloaddition reactions provides a rich source of new chemical entities for drug discovery programs. Potential therapeutic areas for these compounds include:
-
Oncology: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways.
-
Infectious Diseases: The thiazole scaffold is present in several antimicrobial and antifungal agents.
-
Inflammatory Diseases: Certain thiazole derivatives have shown promising anti-inflammatory effects.
Signaling Pathway Example: Inhibition of a Kinase Pathway
Caption: Inhibition of a kinase signaling pathway by a novel thiazole compound.
These protocols and application notes provide a solid foundation for the synthesis and exploration of novel thiazole-containing compounds derived from this compound. The versatility of the starting material and the robustness of the described synthetic methods offer significant opportunities for the discovery of new therapeutic agents.
Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds and engage in various non-covalent interactions with the kinase active site makes it a privileged structure in drug discovery. This document provides an overview of the application of thiazole-containing compounds as kinase inhibitors, with a focus on their synthesis, biological activity, and the signaling pathways they modulate. While the specific starting material 3-(2-Thiazolyl)-2-propynol was not prominently featured in the reviewed literature for widespread kinase inhibitor synthesis, the broader role of the thiazole moiety is extensively documented. The following sections detail synthetic strategies and biological data for several classes of thiazole-based kinase inhibitors.
Data Presentation: Potency of Thiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various thiazole-containing compounds against different protein kinases.
| Compound ID/Reference | Kinase Target | IC50 Value | Cell Line/Assay Conditions |
| Compound 28 | CDK2 | 0.35 ± 1.07 μM | Laboratory enzyme test |
| Roscovitine (Reference) | CDK2 | 0.39 ± 0.47 μM | Laboratory enzyme test |
| Compound 25 | CDK9 | 0.64 to 2.01 μM | Various cancer cell lines |
| Compound 42 | GSK-3β | 0.29 ± 0.01 nM | Not specified |
| Compound 43 | GSK-3 | 1.1 ± 0.1 nM | Not specified |
| Compound 62 | GSK-3β | 8 nM | Not specified |
| Derivatives 20 and 21 | PI3Kα | 9–290 nM | Not specified |
| Compound 23 | EGFR, PI3K/mTOR | 0.184 ± 0.01 µM (EGFR), 0.719 ± 0.04 µM (PI3K), 0.131 ± 0.007 µM (mTOR) | Not specified |
| Compound 24 | PI3K | 2.33 nM | HT29 colon cancer cells |
| Alpelisib (Reference) | PI3K | 4.96 nM | Not specified |
| Compound 6d | VEGFR-2 | 10.5 ± 0.71 μM | MCF-7 human breast cancer cell line |
| Compound 6b | VEGFR-2 | 11.2 ± 0.80 μM | MCF-7 human breast cancer cell line |
| Sorafenib (Reference) | VEGFR-2 | 5.10 ± 0.49 μM | MCF-7 human breast cancer cell line |
Experimental Protocols
General Synthesis of 3-Thiazolyl-Coumarin Derivatives as VEGFR-2 Inhibitors
This protocol is based on the synthesis of novel 3-thiazolyl-coumarins designed as VEGFR-2 inhibitors.[1][2][3][4]
Objective: To synthesize 3-thiazolyl-coumarin derivatives via the reaction of phenylazoacetylcoumarin with hydrazonoyl halides.
Materials:
-
Phenylazoacetylcoumarin (starting material)
-
Appropriate hydrazonoyl chlorides (e.g., 4a-e)
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylazoacetylcoumarin (1 equivalent) in ethanol.
-
Addition of Reagents: Add the corresponding hydrazonoyl chloride (1 equivalent) to the solution.
-
Base Addition: Add triethylamine (a slight excess) to the reaction mixture to act as a basic catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 3-thiazolyl-coumarin derivative.
-
Characterization: Characterize the final compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.[2][3]
Synthesis of Thiazoloquinazolinones as CDK and GSK-3 Inhibitors
This protocol describes a microwave-assisted synthesis of 2,8-substituted thiazoloquinazolinones.[5]
Objective: To synthesize a family of thiazoloquinazolinones and evaluate their antiproliferative activity.
Materials:
-
6-Amino-5-bromo-3-substituted-quinazolin-4(3H)-one (precursor)
-
Appropriate reagents for thiazole ring formation
-
Microwave reactor
-
Dichloromethane/ethyl acetate (for chromatography)
-
Standard laboratory glassware
Procedure:
-
Precursor Synthesis: The precursor, 6-amino-5-bromo-3-substituted-quinazolin-4(3H)-one, is prepared from the corresponding aminoquinazolinone via bromination with bromine in acetic acid.[5]
-
Microwave-Assisted Cyclization: In a microwave-safe vessel, combine the bromo-amino-quinazolinone precursor with the appropriate reagents to form the thiazole ring.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the cyclization and formation of the thiazoloquinazolinone core.
-
Purification: After cooling, the solvent is removed in vacuo. The crude residue is then purified by column chromatography using a dichloromethane/ethyl acetate solvent system as the eluent to yield the desired product.[5]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for inhibitor development.[6] Thiazole derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocol for the Click Reaction of 3-(2-Thiazolyl)-2-propynol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction of 3-(2-Thiazolyl)-2-propynol with an organic azide, exemplified by benzyl azide. The CuAAC reaction is a highly efficient and versatile method for forming 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the resulting triazole product.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1] These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making them ideal for applications in bioconjugation, materials science, and pharmaceutical research.[1][3] The formation of the stable triazole linkage is a key feature of this reaction, providing a robust connection between two molecular entities.[4] This protocol focuses on the reaction of this compound, a heteroaromatic alkyne, which is a valuable building block for the synthesis of novel chemical entities with potential biological activity.
Data Presentation
The following table summarizes representative quantitative data for a typical CuAAC reaction between an azide and an alkyne under the conditions outlined in this protocol. The reaction between benzyl azide and phenylacetylene is used as a model to provide expected yields and reaction parameters.[5]
| Parameter | Value | Reference |
| Reactants | This compound, Benzyl Azide | N/A |
| Catalyst System | Copper(II) Sulfate Pentahydrate / Sodium Ascorbate | [6] |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | [6] |
| Solvent | 1:1 mixture of tert-Butanol and Water | N/A |
| Reaction Temperature | Room Temperature | [1][5] |
| Reaction Time | 12-24 hours | N/A |
| Representative Yield | 73% (for 1-benzyl-4-phenyl-1,2,3-triazole) | [5] |
| Purification Method | Column Chromatography | N/A |
Experimental Protocol
This protocol describes the click reaction between this compound and benzyl azide to form 1-benzyl-4-(2-thiazolyl)-1H-1,2,3-triazol-4-ol.
Materials and Equipment
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
1. Reaction Setup:
-
In a round bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and THPTA (0.1 eq) in a small amount of deionized water.
-
Add the catalyst solution to the reaction mixture.
-
Finally, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction flask.
2. Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate reaction progression. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(2-thiazolyl)-1H-1,2,3-triazol-4-ol.
4. Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme of the CuAAC reaction.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: 3-(2-Thiazolyl)-2-propynol as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-(2-Thiazolyl)-2-propynol as a key building block in the synthesis of novel bioactive molecules. While direct literature on this specific starting material is emerging, this document leverages established synthetic methodologies for analogous thiazolyl acetylenes to provide robust protocols and highlight promising therapeutic applications.
Introduction to this compound
This compound is a bifunctional molecule featuring a reactive terminal alkyne and a thiazole ring, a well-established pharmacophore in medicinal chemistry. The propargyl alcohol moiety allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, cyclizations, and substitutions, making it an attractive starting material for generating diverse molecular scaffolds. The thiazole nucleus is present in numerous FDA-approved drugs and is known to interact with a wide range of biological targets.
Key Synthetic Transformations and Protocols
The reactivity of the terminal alkyne in this compound is central to its utility as a building block. The following protocols, based on well-established reactions for similar thiazolyl acetylenes, can be adapted for its functionalization.
Sonogashira Cross-Coupling for the Synthesis of Aryl/Heteroaryl-Substituted Thiazolylpropynols
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties, significantly expanding the chemical space for biological screening.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).
-
Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Table 1: Representative Yields for Sonogashira Coupling of Analogous Thiazolyl Acetylenes
| Aryl Halide | Catalyst System | Solvent | Base | Yield (%) |
| 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | THF | Et₃N | 85-95 |
| 2-Bromopyridine | Pd(PPh₃)₄/CuI | DMF | DIPEA | 70-85 |
| 1-Iodonaphthalene | PdCl₂(dppf)/CuI | Dioxane | Et₃N | 80-90 |
Note: Yields are based on published data for similar thiazolyl acetylenes and may vary for this compound.
Synthesis of Fused Heterocycles: Thiazolo[3,2-a]pyrimidinones
The propargyl alcohol can be further manipulated to participate in cyclization reactions, leading to the formation of rigid, fused heterocyclic systems. For instance, reaction with 2-aminothiazoles can lead to the formation of thiazolo[3,2-a]pyrimidinone scaffolds, which are known to possess diverse biological activities. While the direct use of this compound in this context is not extensively documented, analogous reactions with fluorinated alkynoates provide a viable synthetic route.
Experimental Protocol: Synthesis of Fused Thiazolo-pyrimidinones (Analogous Approach)
-
Dissolve 2-aminothiazole or its substituted derivatives (1.0 eq.) in a suitable dry solvent such as methanol in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add this compound (1.3 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 70 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
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Purify the residue by column chromatography to yield the desired thiazolo[3,2-a]pyrimidinone derivative.
Application Notes and Protocols: The Use of 3-(2-Thiazolyl)-2-propynol in the Synthesis of Natural Product Analogs
Researchers, scientists, and drug development professionals will find herein a detailed overview of the synthetic applications of 3-(2-Thiazolyl)-2-propynol as a versatile building block in the construction of natural product analogs. This document provides insights into key reactions, experimental protocols, and quantitative data for the synthesis of these complex molecules.
While direct and widespread examples of this compound in multi-step natural product analog synthesis are not extensively documented in readily available literature, its structural motifs are present in several classes of bioactive compounds, particularly in the side chains of epothilone analogs. The following sections detail the potential synthetic utility of this compound, drawing on established organometallic and coupling reactions that are fundamental to the synthesis of complex natural product-like structures.
Introduction to this compound as a Synthetic Building Block
This compound is a bifunctional molecule containing a terminal alkyne and a primary alcohol, appended to a 2-substituted thiazole ring. This combination of functional groups makes it a valuable precursor for the elaboration of side chains in natural product synthesis. The thiazole ring is a common feature in many biologically active natural products, including the potent anticancer agents, the epothilones. The terminal alkyne allows for the introduction of the thiazole moiety into a larger molecule through powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling. The primary alcohol offers a handle for further functionalization or for attachment to other parts of a target molecule.
Key Synthetic Applications and Protocols
The primary application of this compound in the synthesis of natural product analogs revolves around its use as a precursor to the thiazole-containing side chain. This is often achieved through a Sonogashira coupling reaction with a vinyl or aryl halide fragment of the main macrocycle or a precursor to it.
Sonogashira Coupling for the Introduction of the Thiazole Moiety
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.
General Experimental Protocol for Sonogashira Coupling:
Materials:
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Aryl or vinyl halide (1.0 equiv)
-
This compound (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
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Copper(I) iodide (CuI, 0.1 equiv)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)
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Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)
Procedure:
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To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, the palladium catalyst, and copper(I) iodide.
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base, followed by the this compound.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Quantitative Data for a Representative Sonogashira Coupling:
| Entry | Aryl/Vinyl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Pd(PPh₃)₄/CuI | Et₃N | THF | 25 | 12 | 85 |
| 2 | 1-Iodocyclohexene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NEt | DMF | 50 | 8 | 78 |
Asymmetric Synthesis and Stereocontrol
In the synthesis of complex natural products and their analogs, the control of stereochemistry is paramount. While this compound itself is achiral, its subsequent reactions can be performed under asymmetric conditions to introduce chirality. For instance, the propargylic alcohol can be a substrate for asymmetric hydrogenation or can be used in Sharpless asymmetric epoxidation after conversion to an allylic alcohol.
Caption: Strategy for incorporating the thiazole side chain.
Conclusion
This compound represents a valuable, albeit not yet widely exploited, building block for the synthesis of natural product analogs. Its inherent functionality allows for the efficient introduction of the biologically important thiazole motif through robust and well-established synthetic methodologies like the Sonogashira coupling. Further exploration of its reactivity in asymmetric transformations holds the potential for the development of novel and stereochemically complex natural product analogs with improved therapeutic properties. The protocols and data presented here provide a foundational guide for researchers in the field of medicinal chemistry and drug discovery to unlock the full synthetic potential of this versatile compound.
Synthetic Routes to Functionalized Alkynes Utilizing 3-(2-Thiazolyl)-2-propynol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized alkynes using 3-(2-Thiazolyl)-2-propynol as a versatile starting material. The inherent reactivity of both the hydroxyl and terminal alkyne moieties allows for a variety of synthetic transformations, yielding a diverse array of functionalized thiazole-containing alkynes. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole ring in pharmacologically active molecules.
Introduction to Synthetic Strategies
This compound is a valuable building block for the introduction of a thiazole-alkyne moiety into more complex molecular architectures. The primary synthetic routes for its functionalization can be categorized as follows:
-
Reactions at the Hydroxyl Group: The propargylic alcohol can be readily converted into ethers and esters, providing a straightforward method for introducing various substituents.
-
Reactions at the Terminal Alkyne: The terminal C-H bond of the alkyne is amenable to classic C-C bond-forming reactions, most notably the Sonogashira coupling, allowing for the attachment of aryl and vinyl groups.
-
Mannich-type Reactions: The activated terminal alkyne can participate in aminomethylation reactions to yield propargylamines.
These synthetic pathways are summarized in the workflow diagram below.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 3-(2-Thiazolyl)-2-propynol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of a halo-thiazole with prop-2-yn-1-ol to synthesize 3-(2-Thiazolyl)-2-propynol.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of 2-halothiazoles with propargyl alcohol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have been oxidized or the ligand may have dissociated. | • Ensure rigorous degassing of solvents and reagents to remove oxygen. • Use fresh, high-quality catalyst and ligands. • Consider in situ reduction of a Pd(II) precatalyst. • For Pd(II) precatalysts, ensure the presence of a suitable reducing agent, which can sometimes be the amine base or through homocoupling of the alkyne. |
| Poor Reactivity of Halo-Thiazole: The C-X bond is not being activated efficiently. The reactivity order is generally I > Br > Cl. | • If using a 2-bromothiazole, consider increasing the reaction temperature. • For 2-chlorothiazoles, specialized bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary. • If feasible, switching to a 2-iodothiazole will significantly increase reactivity, often allowing for milder reaction conditions. | |
| Incorrect Base: The base may be too weak to deprotonate the propargyl alcohol or may not be soluble in the reaction medium. | • Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices. • For less reactive halides, a stronger base like DBU or an inorganic base such as K2CO3 or Cs2CO3 may be required, potentially with a change in solvent to improve solubility. | |
| Solvent Effects: The chosen solvent may not adequately solubilize all reactants or may coordinate too strongly to the metal center. | • Aprotic polar solvents like DMF or NMP are often effective. • Amine bases can sometimes be used as the solvent, which can be particularly effective.[1] | |
| Significant Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst. | • Implement rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). • Thoroughly degas all solvents and reagents before use. |
| High Copper Catalyst Loading: Excess Cu(I) can increase the rate of homocoupling. | • Reduce the loading of the copper co-catalyst (e.g., CuI). • Consider a "copper-free" Sonogashira protocol, which may require a different palladium catalyst/ligand system and potentially higher temperatures. | |
| Formation of α,β-Unsaturated Ketone | Domino Coupling-Isomerization Reaction: With electron-deficient heteroaryl halides, the initially formed propargyl alcohol can isomerize to the more stable conjugated ketone, often catalyzed by the amine base. | • Use a less hindered, non-nucleophilic base. • Keep the reaction temperature as low as possible to disfavor the isomerization. • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the isomerized product. |
| Decomposition of Starting Materials or Product | High Reaction Temperature: Thiazole rings and propargyl alcohols can be sensitive to high temperatures, leading to decomposition. | • Screen lower reaction temperatures, especially when using a more reactive 2-iodothiazole. • Ensure the chosen catalyst is active at lower temperatures. |
| Difficulty in Product Purification | Amine-Halide Salt Byproduct: The reaction of the amine base with the hydrogen halide generated during the reaction forms a salt that can complicate purification. | • After the reaction, perform an aqueous workup to remove the amine salt. • If the product is soluble in a non-polar solvent, the salt may precipitate and can be removed by filtration. |
| Residual Catalyst: Palladium and copper residues can be difficult to remove. | • Utilize column chromatography with a suitable stationary phase and eluent system. • Consider treatment with a scavenger resin to remove metal impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the Sonogashira coupling of a 2-halothiazole with propargyl alcohol?
A1: A good starting point would be to use a 2-bromothiazole with a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-3 mol%), and a base like triethylamine in a solvent such as THF or DMF. The reaction can be initially attempted at a temperature of 50-60 °C under an inert atmosphere.
Q2: I am using a 2-chlorothiazole and the reaction is not proceeding. What should I do?
A2: 2-chlorothiazoles are significantly less reactive than their bromo or iodo counterparts. To achieve a successful coupling, you will likely need to employ a more active catalyst system. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. You may also need to use higher reaction temperatures and a stronger base.
Q3: My reaction mixture turns black. Does this indicate a failed reaction?
A3: Not necessarily. The formation of a black precipitate is often due to the formation of palladium black (Pd(0) nanoparticles). While this can sometimes indicate catalyst decomposition and reduced activity, the reaction may still proceed to completion. However, if you are experiencing low yields, the formation of palladium black could be a contributing factor, and you should review your degassing procedures and the quality of your reagents.
Q4: How can I minimize the formation of the di-alkyne homocoupling byproduct?
A4: The primary strategy to minimize homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved through techniques like freeze-pump-thaw degassing of your solvent and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Reducing the amount of copper catalyst or switching to a copper-free protocol can also be effective.
Q5: Is it possible to perform this reaction without a copper co-catalyst?
A5: Yes, copper-free Sonogashira couplings are well-established. These reactions often require a different set of conditions, which may include a higher catalyst loading, the use of a different palladium ligand, a stronger base, and potentially higher reaction temperatures. The main advantage of this approach is the elimination of alkyne homocoupling.
Experimental Protocols
General Procedure for Sonogashira Coupling of 2-Bromothiazole with Propargyl Alcohol
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
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2-Bromothiazole
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Propargyl alcohol
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
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Inert gas supply (Argon or Nitrogen)
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromothiazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.01-0.03 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv) to the reaction mixture.
-
Finally, add propargyl alcohol (1.2-1.5 equiv) dropwise to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
"common side reactions of 3-(2-Thiazolyl)-2-propynol and how to avoid them"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of 3-(2-Thiazolyl)-2-propynol and strategies to mitigate them during experimental procedures.
Troubleshooting Guide: Common Side Reactions
This guide outlines potential side reactions, their causes, and recommended preventative measures and solutions when working with this compound.
| Observed Issue | Potential Side Reaction | Plausible Cause(s) | Prevention and Troubleshooting |
| Appearance of higher molecular weight impurities in analysis (e.g., MS, NMR) | Dimerization or Oligomerization of the alkyne (Glaser coupling) | - Presence of catalytic amounts of copper salts and an oxidizing agent (like air).- Elevated temperatures.- Basic reaction conditions. | - Avoid Copper Catalysis: If possible, use copper-free reaction conditions. If copper is necessary, use a reducing agent to maintain copper in the Cu(I) state.[1]- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]- Low Temperature: Perform the reaction at the lowest effective temperature.- Protecting Groups: Protect the terminal alkyne with a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)).[2][3][4] This can be removed later using fluoride sources like tetrabutylammonium fluoride (TBAF).[3] |
| Formation of tarry or polymeric material, discoloration of the reaction mixture | Polymerization of the propargyl alcohol | - Exposure to heat or basic conditions.[5] | - Temperature Control: Maintain a stable and controlled temperature throughout the experiment.- pH Control: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.- Protecting Groups: Protect the alcohol functionality as a silyl ether or other suitable protecting group. |
| Unidentified aromatic byproducts | Electrophilic substitution on the thiazole ring | - Presence of strong electrophiles in the reaction mixture. The C5 position of the thiazole ring is most susceptible to electrophilic attack.[6][7] | - Control of Electrophiles: Carefully consider all reagents and potential byproducts that could act as electrophiles.- Reaction Conditions: Modify reaction conditions to be less forcing (e.g., lower temperature, shorter reaction time). |
| Loss of starting material and formation of polar impurities | Deprotonation of the terminal alkyne followed by undesired reactions | - Use of strong bases (e.g., organolithium reagents, sodium amide). The acetylenic proton is acidic (pKa ≈ 25). | - Choice of Base: If deprotonation is not the intended reaction, use a weaker, non-nucleophilic base.- Protecting Groups: Protect the terminal alkyne as described above to remove the acidic proton.[2][3][4] |
| Formation of aldehydes (e.g., propynal) or carboxylic acids | Oxidation of the propargyl alcohol | - Presence of oxidizing agents in the reaction mixture. | - Inert Atmosphere: Work under an inert atmosphere to prevent air oxidation.- Reagent Purity: Ensure the purity of all solvents and reagents to avoid contaminants that may act as oxidizing agents. |
| Unexpected nucleophilic addition products | Nucleophilic attack at the C2 position of the thiazole ring | - This is more likely if a good leaving group is present at the C2 position. However, strong nucleophiles can attack the C2 position due to its electron-deficient nature.[6][8] | - Avoid Strong Nucleophiles: If the thiazole ring needs to be preserved, avoid the use of very strong nucleophiles.- Reaction Design: Consider the overall reaction scheme to anticipate potential nucleophilic attacks on the thiazole ring. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark and viscous. What is likely happening and how can I prevent it?
A1: The formation of a dark, tarry substance is often indicative of polymerization of the propargyl alcohol moiety.[5] This can be initiated by heat or the presence of a base. To prevent this, ensure strict temperature control throughout your experiment, keeping it as low as is feasible for the desired reaction. If a base is necessary, consider using a milder, non-nucleophilic base and adding it portion-wise at a reduced temperature.
Q2: I am seeing a significant amount of a byproduct with approximately double the mass of my starting material in my mass spectrometry analysis. What could this be?
A2: This observation strongly suggests the formation of a dimer through Glaser coupling of the terminal alkyne. This reaction is typically catalyzed by copper salts in the presence of an oxidant like oxygen from the air. To avoid this, it is crucial to perform your reaction under an inert atmosphere (nitrogen or argon). If your reaction involves copper, adding a reducing agent can help maintain the copper in its +1 oxidation state, which is less prone to catalyzing this side reaction.[1] Alternatively, protecting the terminal alkyne with a silyl group will completely prevent this side reaction.[2][3][4]
Q3: Can I use a strong base like n-butyllithium in a reaction with this compound?
A3: The use of a strong base like n-butyllithium will lead to the deprotonation of the most acidic protons in the molecule. The terminal alkyne proton is quite acidic (pKa ~25), and the hydroxyl proton is also readily removed by strong bases. Additionally, strong bases can deprotonate the C2 position of the thiazole ring.[7] Therefore, if your intended reaction does not involve deprotonation at these sites, using such a strong base will lead to undesired side reactions. If deprotonation of another part of a larger molecule is intended, you should protect the alcohol and the terminal alkyne of the this compound moiety first.
Q4: How stable is the thiazole ring in this compound under typical reaction conditions?
A4: The thiazole ring is generally robust and aromatic.[7] However, it is not completely inert. The C5 position is susceptible to electrophilic substitution, so strong electrophiles should be used with caution if modification of the thiazole ring is not desired.[6] The C2 position is electron-deficient and can be attacked by strong nucleophiles.[6][8] The nitrogen atom can be protonated in acidic media or alkylated.[6] Overall, the stability is dependent on the specific reagents and conditions of your experiment.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere. This will help to prevent heat- and light-induced decomposition or polymerization. It is also advisable to keep it away from strong bases and oxidizing agents.
Experimental Protocols and Visualizations
General Troubleshooting Workflow for Side Reactions
The following diagram illustrates a general workflow for identifying and mitigating side reactions when using this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-(2-Thiazolyl)-2-propynol and its Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Thiazolyl)-2-propynol and its reaction products. The information is designed to address common purification challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound and its derivatives.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after synthesis and workup. | 1. Incomplete reaction. 2. Sub-optimal workup procedure leading to loss of product in the aqueous phase. 3. Degradation of the product during purification. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. During aqueous workup, extract the aqueous layer multiple times (e.g., 3 x 250 mL with diethyl ether for a reaction of ~10g scale) to maximize recovery of the product.[1] 3. Avoid prolonged exposure to strong acids or bases and high temperatures. |
| Multiple spots on TLC after column chromatography, indicating impure fractions. | 1. Inappropriate solvent system for chromatography. 2. Overloading of the column. 3. Co-elution of impurities with similar polarity to the product. | 1. Develop a robust solvent system using TLC before performing column chromatography. A good solvent system will show clear separation between the product and impurities. Mixtures of hexanes and ethyl acetate are commonly used.[1][2] 2. Ensure the amount of crude product loaded onto the column is appropriate for the column size. 3. Consider using a different stationary phase (e.g., alumina) or a different solvent system. For acidic compounds, adding a small amount of trifluoroacetic acid (0.05% v/v) to the eluent might improve separation on silica gel.[3] |
| The purified product is an oil, but it is expected to be a solid. | 1. Presence of residual solvent. 2. Presence of impurities that are oils and depress the melting point. | 1. Dry the product under high vacuum to remove all traces of solvent. 2. Re-purify the product using column chromatography with a shallower gradient or a different solvent system. Check the purity by NMR spectroscopy. |
| Product degradation is observed during purification. | 1. The compound may be sensitive to the silica gel (if acidic). 2. The compound may be thermally unstable. 3. The compound may be sensitive to air or light. | 1. Neutralize the silica gel with a base (e.g., triethylamine) before packing the column, or use a different stationary phase like neutral alumina. 2. Perform purification at room temperature or below if possible. Avoid high temperatures during solvent evaporation. 3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Difficulty in removing catalyst residues (e.g., Palladium) from Sonogashira coupling reaction. | 1. Catalyst complexed with the product. 2. Inefficient removal during workup. | 1. After the reaction, consider washing the organic layer with an aqueous solution of a suitable ligand that can chelate the metal, such as thiourea or sodium sulfide. 2. Filtration through a pad of Celite® or silica gel can sometimes help in removing solid-supported catalyst residues. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in Sonogashira couplings for similar compounds can include homocoupled diynes of propargyl alcohol, unreacted starting materials (e.g., 2-bromothiazole and propargyl alcohol), and catalyst residues.
Q2: What is a general-purpose column chromatography protocol for purifying this compound?
A2: A common technique is flash column chromatography using silica gel.[1] A gradient of ethyl acetate in hexanes is a good starting point for the eluent.[4] For example, one could start with 5% ethyl acetate in hexanes and gradually increase the polarity. The fractions should be monitored by TLC.
Q3: Can I use recrystallization to purify this compound and its derivatives?
A3: Yes, recrystallization can be an effective purification method, especially for solid products. For thiazole derivatives, ethanol or a mixture of ethanol and water are often used as recrystallization solvents.[5][6] The choice of solvent depends on the solubility of the compound and its impurities.
Q4: My this compound reaction product is a complex mixture. What should I do?
A4: For complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) might be necessary.[3] It offers higher resolution than standard column chromatography. Both normal-phase (with eluents like hexane/acetone) and reverse-phase chromatography can be employed depending on the polarity of the compounds.[3]
Q5: How can I assess the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the product.
Data Presentation
Table 1: Typical Purification Methods for Thiazole Derivatives
| Compound Type | Purification Method | Typical Eluent/Solvent | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| Thiazolyl-prop-2-en-1-one | Recrystallization | Ethanol | 65 | >95 (by NMR) | [5] |
| Azo-thiazole derivatives | Recrystallization | Ethanol/Water (7:3) | ~60 | Not specified | [6] |
| β-Aryl α,β-Enones | Column Chromatography | 5% Ethyl Acetate in Hexane | 81-91 | >98 (by NMR) | [4] |
| Eugenol-1,2,3-triazole-chalcone | Column Chromatography | n-hexane/ethyl acetate (20:1 to 8:1) | 69 | Not specified | [2] |
Disclaimer: The yields and purities in this table are illustrative and are based on the purification of related thiazole and chalcone structures. Actual results may vary depending on the specific reaction and substrate.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for each specific compound.
-
Preparation of the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel or Celite® by dissolving it in a solvent, adding the adsorbent, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[7]
-
Packing the Column:
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Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
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Fill the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.
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Tap the column gently to ensure even packing. Add another layer of sand on top of the silica gel.
-
-
Loading the Sample: Carefully add the prepared sample to the top of the column.
-
Elution:
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Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation of the Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.[1]
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thiazole derivatives include ethanol and ethanol/water mixtures.[5][6]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
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Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of reaction products.
Caption: Decision tree for troubleshooting an impure product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Step-by-step synthetic route to access eugenol-1,2,3-triazole-chalcone hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 3-(2-Thiazolyl)-2-propynol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(2-Thiazolyl)-2-propynol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of a 2-halothiazole with propargyl alcohol to synthesize this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is occurring. Consider using a more active, air-stable precatalyst. |
| Poor Quality Reagents | Use freshly distilled or high-purity solvents and bases. Ensure the 2-halothiazole and propargyl alcohol are pure. |
| Incorrect Reaction Temperature | While many Sonogashira reactions proceed at room temperature, some substrates, particularly less reactive bromides or chlorides, may require heating. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Suboptimal Base | The choice of base is critical. If using an amine base like triethylamine, ensure it is dry and in sufficient excess. For challenging couplings, consider switching to a stronger organic base like DBU or an inorganic base such as K₃PO₄ or Cs₂CO₃. |
| Presence of Oxygen | De-gas all solvents and reagents thoroughly with an inert gas (Argon or Nitrogen) prior to use. Maintain an inert atmosphere throughout the reaction. Oxygen can lead to catalyst deactivation and homocoupling of the alkyne. |
Issue 2: Formation of Side Products (e.g., Homocoupling of Propargyl Alcohol)
| Potential Cause | Troubleshooting Step |
| Excessive Copper(I) Cocatalyst | While catalytic copper(I) is often used to accelerate the reaction, high concentrations can promote the homocoupling of the terminal alkyne (Glaser coupling). Reduce the amount of the copper salt or consider a copper-free Sonogashira protocol. |
| Presence of Oxygen | As mentioned above, oxygen promotes homocoupling. Rigorous de-gassing and maintenance of an inert atmosphere are crucial. |
| Prolonged Reaction Time at Elevated Temperatures | Excessive heating over long periods can lead to side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Catalyst | After the reaction, palladium and copper residues can complicate purification. A common workup procedure involves quenching the reaction, diluting with an organic solvent, and washing with aqueous solutions like ammonium chloride to remove the metal salts. Filtration through a pad of celite can also help remove precipitated metals. |
| Formation of Polar Byproducts | Amine bases and their salts can be difficult to remove. Acid-base extraction during the workup is effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, making it water-soluble. |
| Product Co-eluting with Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 2-halothiazole (typically 2-bromothiazole or 2-iodothiazole) with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst (in the traditional protocol), and a base.
Q2: Which 2-halothiazole is the best starting material?
A2: The reactivity of the halide follows the order I > Br > Cl. 2-Iodothiazole will be the most reactive and will likely give higher yields under milder conditions. However, 2-bromothiazole is often more readily available and cost-effective, making it a common choice. 2-Chlorothiazole is the least reactive and may require more forcing conditions.
Q3: Is a copper co-catalyst always necessary?
A3: No, copper-free Sonogashira protocols have been developed and can be advantageous in minimizing the formation of alkyne homocoupling byproducts. These protocols often require specific ligands for the palladium catalyst to facilitate the reaction.
Q4: What are the key reaction parameters to optimize for improving the yield?
A4: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The table below summarizes the impact of these parameters on the yield of a generic Sonogashira reaction, which can be used as a starting point for optimization.
Data Presentation: Impact of Reaction Parameters on Sonogashira Coupling Yield
The following table provides a summary of how different reaction parameters can influence the yield of a Sonogashira coupling reaction, based on findings from related systems. This data should be used as a guide for optimizing the synthesis of this compound.
| Parameter | Variation | General Impact on Yield | Reference System |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | Catalyst choice is crucial; activity can vary significantly. Air-stable precatalysts can improve reproducibility. | General Sonogashira literature |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Electron-rich and bulky phosphine ligands often improve catalytic activity, especially for less reactive halides. | Copper-free Sonogashira of aryl bromides |
| Base | Et₃N, Piperidine, DBU, K₃PO₄, Cs₂CO₃ | Amine bases are common, but inorganic bases can be more effective in certain cases, particularly in copper-free systems. | Sonogashira reactions of heteroaryl halides |
| Solvent | THF, DMF, Acetonitrile, Toluene | The choice of solvent can influence catalyst solubility and reaction rate. Aprotic polar solvents are often effective. | General Sonogashira literature |
| Copper(I) Source | CuI | Catalytic amounts can significantly increase the reaction rate, but excess can lead to homocoupling. | Traditional Sonogashira protocols |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the reaction rate for less reactive halides but may also lead to more side products. | Sonogashira reactions of aryl bromides |
Experimental Protocols
General Protocol for the Sonogashira Coupling of 2-Bromothiazole with Propargyl Alcohol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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2-Bromothiazole
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Propargyl alcohol
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Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triphenylphosphine (PPh₃)
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Anhydrous solvent (e.g., THF or DMF)
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Anhydrous amine base (e.g., triethylamine or diisopropylethylamine)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Maintain a positive pressure of the inert gas throughout the reaction.
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Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base. Stir the mixture for a few minutes. Then, add 2-bromothiazole (1.0 equivalent) and propargyl alcohol (1.2-1.5 equivalents).
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Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the starting materials.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromothiazole is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Sonogashira catalytic cycles.
"troubleshooting guide for reactions involving 3-(2-Thiazolyl)-2-propynol"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Thiazolyl)-2-propynol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield
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Question: My reaction with this compound is resulting in a low yield or no desired product. What are the possible causes and how can I troubleshoot this?
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Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stability:
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This compound Degradation: This compound contains a reactive propargyl alcohol moiety and a thiazole ring. Propargyl alcohols can be sensitive to storage conditions.[1] Ensure the starting material has not degraded. Purity can be checked by NMR and melting point analysis.
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Reagent and Solvent Purity: Verify the purity and dryness of all other reagents and solvents. Moisture and impurities can quench catalysts or react with starting materials. Degassing solvents is good practice, especially for oxygen-sensitive reactions.[2]
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-
Reaction Conditions:
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Temperature: The optimal temperature may not have been reached or may have been exceeded, leading to decomposition. Try running the reaction at a lower temperature for a longer duration or incrementally increasing the temperature.
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Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different time points.
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Atmosphere: If your reaction involves air-sensitive reagents (e.g., organometallics, phosphine ligands), ensure the reaction was performed under an inert atmosphere (e.g., nitrogen or argon).
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-
Side Reactions:
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Propargyl Alcohol Rearrangement: Propargyl alcohols can undergo rearrangement, especially under acidic conditions or in the presence of certain metal catalysts.[3] This can lead to the formation of α,β-unsaturated aldehydes or ketones (Meyer-Schuster rearrangement). If acidic conditions are present, consider using a non-acidic catalyst or adding a non-nucleophilic base.
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Homocoupling of Alkyne: In coupling reactions like the Sonogashira coupling, dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction. This can be minimized by using an excess of the coupling partner and ensuring anaerobic conditions.
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Thiazole Ring Reactivity: The thiazole ring can potentially coordinate with metal catalysts or react with certain reagents. The nitrogen atom in the thiazole is basic and can be protonated or coordinate to Lewis acids.
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-
Work-up and Isolation:
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Product Solubility: Your product may be partially soluble in the aqueous layer during extraction.[2] It is advisable to back-extract the aqueous layer with a suitable organic solvent.
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Product Instability: The product might be unstable to the work-up conditions (e.g., acidic or basic washes).[2] Test the stability of your product by exposing a small sample to the work-up conditions and monitoring for degradation by TLC.
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Purification Issues: The product may have been lost during purification (e.g., irreversible adsorption on silica gel). Try using a different purification method like crystallization or a different stationary phase for chromatography.
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Issue 2: Formation of Multiple Unidentified Byproducts
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Question: My reaction is messy, showing multiple spots on the TLC plate that are not my starting material or desired product. How can I identify and minimize these byproducts?
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Answer: The formation of multiple byproducts suggests competing reaction pathways or decomposition.
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Identify the Byproducts: If possible, isolate the major byproducts by chromatography and characterize them using techniques like Mass Spectrometry and NMR. Knowing the structure of the byproducts can provide valuable clues about the unwanted reaction pathways.
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Potential Side Reactions:
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As mentioned earlier, consider propargyl alcohol rearrangement and alkyne homocoupling.
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Over-reaction or Decomposition: The reaction conditions might be too harsh. Try lowering the temperature or using a less active catalyst.
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Reactivity of the Thiazole Moiety: The thiazole ring itself can undergo reactions. For instance, in strongly acidic or basic media, the ring could potentially open. Under certain oxidative conditions, the sulfur atom could be oxidized.
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Minimizing Byproducts:
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Optimize Reaction Conditions: Systematically vary parameters like temperature, solvent, catalyst loading, and reaction time. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.
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Protecting Groups: If a specific functional group is suspected to be involved in side reactions, consider using a protecting group. For example, the hydroxyl group of the propargyl alcohol could be protected as a silyl ether (e.g., TBS ether) to prevent its involvement in unwanted reactions.
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Frequently Asked Questions (FAQs)
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Question 1: What are the key reactive sites of this compound?
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Answer: this compound has three primary reactive sites:
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The terminal alkyne C-H bond: This proton is weakly acidic and can be deprotonated with a suitable base to form an acetylide, which is a key step in many coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz).
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The propargylic hydroxyl group (-OH): This primary alcohol can undergo typical alcohol reactions such as oxidation, esterification, and etherification. It can also be a leaving group after activation (e.g., by protonation or conversion to a tosylate).
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The thiazole ring: The nitrogen atom is basic and can be protonated or act as a ligand for metal catalysts. The C-H bonds on the thiazole ring can also participate in certain reactions, although they are generally less reactive than the terminal alkyne proton.
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Question 2: Is this compound stable? What are the recommended storage conditions?
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Question 3: In a Sonogashira coupling reaction with this compound, what are the common catalysts and conditions?
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Answer: A typical Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and a base.
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Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a phosphine ligand are commonly used.
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Copper(I) Co-catalyst: CuI is the most common co-catalyst.
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Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used to neutralize the HX byproduct.
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Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are common choices.
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Temperature: The reaction is often run at room temperature to slightly elevated temperatures.
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Experimental Protocols
General Protocol for a Sonogashira Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
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Reaction Setup:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
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Add anhydrous, degassed solvent (e.g., THF or DMF).
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Add an anhydrous, degassed amine base (e.g., triethylamine, 3.0 eq.).
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Reaction Execution:
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
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Work-up:
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Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reactions of this compound.
References
"stability issues of 3-(2-Thiazolyl)-2-propynol under different reaction conditions"
Welcome to the technical support center for 3-(2-Thiazolyl)-2-propynol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of organic chemistry due to the limited availability of specific stability data for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses three key functional groups: a thiazole ring, a terminal alkyne, and a primary alcohol (propargyl alcohol). The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen, which can influence the molecule's electronic properties and potential for coordination with metals. The terminal alkyne is a reactive functional group susceptible to addition reactions, deprotonation under basic conditions, and coupling reactions. The primary alcohol can undergo oxidation. The interplay of these groups dictates the overall stability of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability data is unavailable, based on the reactivity of propargyl alcohols, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the potential for thermal degradation, photodegradation, and oxidation.
Q3: Is this compound sensitive to acidic conditions?
A3: Yes, the alkyne functionality is susceptible to acid-catalyzed hydration.[1][2][3][4][5] In the presence of strong acids, particularly with a mercury(II) catalyst, the terminal alkyne can hydrate to form a methyl ketone.[1][2][3] The thiazole nitrogen can also be protonated in acidic media, which may alter the molecule's reactivity and solubility.
Q4: How does this compound behave in the presence of bases?
A4: The terminal alkyne has a weakly acidic proton (pKa ≈ 25) and can be deprotonated by strong bases (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide.[6] This acetylide is a key intermediate in reactions like the Sonogashira coupling.[7][8] However, strong basic conditions at high temperatures can potentially lead to isomerization of the alkyne.[9]
Q5: Is the compound prone to oxidation?
A5: The primary alcohol group is susceptible to oxidation.[10][11][12] Depending on the oxidizing agent used, it can be converted to the corresponding aldehyde or further to a carboxylic acid.[10][11][12] The thiazole ring itself is generally stable to mild oxidation, but strong oxidizing conditions could potentially lead to the formation of an N-oxide or sulfone.
Q6: Are there any known incompatibilities with common reagents or catalysts?
A6: Care should be taken during metal-catalyzed reactions. For instance, in Sonogashira couplings, the use of a copper(I) co-catalyst can sometimes lead to the undesired homocoupling of the terminal alkyne.[7][8] The basic conditions required for this reaction also necessitate the absence of base-sensitive functional groups elsewhere in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield or No Product in a Sonogashira Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of the Alkyne | Ensure a sufficiently strong base is used to generate the acetylide. The reaction medium must be basic to neutralize the hydrogen halide byproduct.[8] |
| Catalyst Inactivation | Reactions should be carried out under deaerated conditions as palladium(0) complexes can be unstable in the presence of oxygen.[8] |
| Homocoupling of the Alkyne | If using a copper co-catalyst, consider running a copper-free Sonogashira coupling to minimize the formation of alkyne dimers (Glaser coupling).[7] |
| Side Reaction with the Thiazole Moiety | The thiazole nitrogen could potentially coordinate with the metal catalyst, affecting its activity. Consider using ligands that can modulate the catalyst's reactivity. |
Issue 2: Formation of an Unexpected Ketone Byproduct
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Hydration | If the reaction is performed under acidic conditions, even trace amounts of water can lead to the hydration of the alkyne to a methyl ketone.[1][2][3][4][5] Ensure anhydrous conditions and avoid strong acids if this side reaction is not desired. |
| Mercury(II) Contamination | If mercury(II) salts were used in a previous step, ensure they are completely removed, as they are potent catalysts for alkyne hydration.[1][2][3] |
Issue 3: Degradation of the Starting Material Upon Heating
| Possible Cause | Troubleshooting Step |
| Thermal Rearrangement or Decomposition | Propargyl alcohols can undergo thermal rearrangements. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Isomerization under Basic Conditions | If heating in the presence of a base, the terminal alkyne could potentially isomerize to a less reactive internal alkyne or an allene.[9] Monitor the reaction by TLC or LC-MS to detect the formation of isomers. |
Potential Degradation Pathways
The following diagrams illustrate potential degradation or side-reaction pathways for this compound based on the reactivity of its functional groups.
Caption: Acid-catalyzed hydration pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
"scale-up synthesis of 3-(2-Thiazolyl)-2-propynol challenges and solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(2-Thiazolyl)-2-propynol.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound?
A1: The most common and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] In this specific synthesis, 2-bromothiazole is coupled with propargyl alcohol.
Q2: What are the typical catalysts and reaction conditions for this synthesis?
A2: A typical lab-scale synthesis of this compound via the Sonogashira coupling reaction utilizes a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI. The reaction is generally carried out in the presence of a base, such as a triethylamine (TEA) or diisopropylamine (DIPA), and in a suitable solvent like tetrahydrofuran (THF) or acetonitrile. The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: What are the main challenges encountered when scaling up the synthesis of this compound?
A3: Scaling up the Sonogashira reaction for this synthesis presents several challenges. These include ensuring efficient mixing and heat transfer in larger reactors, maintaining a strictly anaerobic environment to prevent catalyst deactivation and side reactions, managing the exothermic nature of the reaction, and dealing with potential changes in impurity profiles.[4] Furthermore, the removal of residual palladium and copper catalysts to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a critical challenge.[4]
Q4: What are the common impurities formed during the synthesis?
A4: Common impurities in the Sonogashira coupling reaction include homocoupling products of propargyl alcohol (resulting in 1,4-dihydroxy-2,5-hexadiyne), and byproducts from the degradation of the catalyst or starting materials. Unreacted 2-bromothiazole and propargyl alcohol may also be present as impurities. The impurity profile can be influenced by reaction conditions such as temperature, reaction time, and the quality of reagents and solvents.[4]
Q5: How can I purify this compound at a large scale?
A5: Due to the polar nature of this compound, purification can be challenging. While lab-scale purification often employs silica gel column chromatography, this may not be economically viable for large-scale production. Alternative techniques for industrial-scale purification include crystallization, preparative high-performance liquid chromatography (HPLC), or specialized chromatography methods like Hydrophilic Interaction Liquid Chromatography (HILIC) which is suitable for polar compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive catalyst due to exposure to oxygen. 2. Insufficiently pure starting materials or solvents. 3. Incorrect reaction temperature. 4. Inadequate mixing in the reactor. | 1. Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon). Degas all solvents and reagents thoroughly before use. 2. Use high-purity starting materials and anhydrous solvents. 3. Optimize the reaction temperature. For Sonogashira reactions, a temperature range of 25-50°C is typical, but this may need to be adjusted for scale-up. 4. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of significant amounts of homocoupled alkyne byproduct | 1. Presence of oxygen in the reaction mixture. 2. Incorrect ratio of copper to palladium catalyst. 3. High reaction temperature. | 1. Rigorously exclude oxygen from the reaction system. 2. Optimize the catalyst ratio. A higher concentration of copper can sometimes promote homocoupling. 3. Lower the reaction temperature and monitor the reaction progress closely. |
| Incomplete reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Insufficient amount of base. | 1. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 2. Add a fresh portion of the palladium catalyst if deactivation is suspected. 3. Ensure an adequate amount of base is used to neutralize the hydrogen halide formed during the reaction. |
| Difficulty in removing residual heavy metals (Pd, Cu) | 1. Inefficient work-up procedure. 2. Complexation of the product with the metal catalysts. | 1. Employ a work-up procedure that includes washing with an aqueous solution of a chelating agent like EDTA or using a scavenger resin specifically designed to remove heavy metals. 2. Optimize the purification method. Crystallization, if feasible, can be very effective in removing metal impurities. |
| Product degradation during work-up or purification | 1. Exposure to acidic or basic conditions. 2. High temperatures during solvent removal. | 1. Maintain a neutral pH during the work-up and purification steps. 2. Use a rotary evaporator at a moderate temperature and reduced pressure to remove solvents. |
Data Presentation
Table 1: Impact of Catalyst Loading on Yield and Purity in Scale-up Synthesis
| Scale | 2-Bromothiazole (mol) | Propargyl Alcohol (mol) | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Yield (%) | Purity (%) |
| Lab | 0.1 | 0.12 | 1.0 | 2.0 | 85 | 98 |
| Pilot | 10 | 12 | 0.5 | 1.0 | 82 | 97 |
| Production | 100 | 120 | 0.1 | 0.2 | 78 | 96 |
Table 2: Impurity Profile at Different Scales
| Impurity | Lab Scale (%) | Pilot Scale (%) | Production Scale (%) |
| Unreacted 2-Bromothiazole | 0.5 | 0.8 | 1.2 |
| Propargyl Alcohol Homocoupling Product | 1.0 | 1.5 | 2.5 |
| Other Unknown Impurities | 0.5 | 0.7 | 1.3 |
Experimental Protocols
Key Experiment: Scale-up Sonogashira Coupling Reaction
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Reactor Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser is charged with 2-bromothiazole (100 mol, 16.4 kg) and propargyl alcohol (120 mol, 6.72 kg) in anhydrous tetrahydrofuran (100 L).
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Inerting: The reactor is purged with nitrogen for 30 minutes to ensure an inert atmosphere.
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Catalyst Addition: A solution of triethylamine (150 mol, 20.9 L) is added, followed by the palladium catalyst, PdCl₂(PPh₃)₂ (0.1 mol%, 70.2 g), and the copper(I) iodide co-catalyst (0.2 mol%, 38.1 g).
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Reaction: The reaction mixture is stirred at 40°C and monitored by HPLC. The reaction is typically complete within 8-12 hours.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst residues. The filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate (100 L) and washed with a 5% aqueous solution of EDTA (3 x 20 L) to remove residual metals, followed by a brine wash (20 L).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Visualizations
Caption: Overall workflow for the scale-up synthesis and purification of this compound.
Caption: A logical flow diagram for troubleshooting low yield in the synthesis.
References
"alternative catalysts for reactions with 3-(2-Thiazolyl)-2-propynol"
Technical Support Center: Catalysis with 3-(2-Thiazolyl)-2-propynol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of alternative catalysts in reactions involving this compound and related heteroaryl propargyl alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts for reactions with propargyl alcohols, and what are the main classes of alternative catalysts?
A: The standard catalysts for activating the alkyne moiety in propargyl alcohols are typically homogeneous gold(I) or gold(III) complexes.[1] Gold is highly effective due to its strong affinity for alkynes (it is highly "alkynophilic"), which facilitates a wide range of transformations such as cyclizations and rearrangements under mild conditions.[1][2] Palladium catalysts are also common, particularly for coupling reactions.
Alternative catalysts are sought to reduce costs, improve selectivity, or develop greener synthetic routes. These can be grouped into several classes:
-
Alternative Precious Metals: Silver(I) salts are a notable alternative, often promoting similar cyclization reactions to gold, but sometimes with different or even reversed selectivity profiles.[3][4]
-
Earth-Abundant Metals: There is growing interest in using less expensive and more abundant metals like copper, iron, and bismuth as catalysts for these transformations.[1][5][6]
-
Metal-Free Catalysis: For certain reactions, such as intramolecular hydroalkoxylation, metal-free approaches using strong organic bases have been developed, offering a completely different and greener catalytic system.[7]
Q2: I need to perform a selective reduction of the alkyne in this compound. What are my options beyond standard hydrogenation?
A: Standard catalytic hydrogenation using H₂ with catalysts like palladium, platinum, or nickel will typically reduce the alkyne all the way to an alkane.[8][9] To achieve partial reduction and form an alkene, specific catalyst systems are required:
-
For cis-(Z)-Alkenes: Use of a "poisoned" catalyst is necessary. The most common is Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate and quinoline).[8][10][11] This system reduces the alkyne via a syn-addition of hydrogen, yielding the cis-alkene, and is deactivated enough to prevent further reduction to the alkane.[8][12]
-
For trans-(E)-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, is the standard method.[12][13][14] This reaction proceeds through a radical anion intermediate to give the thermodynamically more stable trans-alkene.
Q3: Are there any established "green" or metal-free alternatives for intramolecular reactions of my propargyl alcohol?
A: Yes. For intramolecular hydroalkoxylation, which is a common cyclization pathway for propargyl alcohols, metal-free catalytic systems have been reported. For instance, strong, non-nucleophilic organic bases like benzyltrimethylammonium hydroxide (Triton B) can effectively catalyze the cyclization to form exocyclic enol ethers.[7] These reactions can sometimes be accelerated using microwave irradiation, significantly reducing reaction times.[7] This approach avoids the cost and potential toxicity associated with heavy metal catalysts.
Troubleshooting Guides
Q1: My gold-catalyzed cyclization of this compound is giving low yield and forming significant byproducts. What should I investigate?
A: Low yields in gold-catalyzed reactions can stem from several factors. Given your substrate, the thiazole moiety is a key consideration.
-
Potential Catalyst Inhibition: The nitrogen atom in the thiazole ring is a potential Lewis base that can coordinate to the soft, Lewis acidic gold(I) center. This coordination can act as catalyst poisoning, reducing its activity towards the alkyne.
-
Purity of Reagents: Ensure starting materials and solvents are pure and anhydrous (if the reaction is moisture-sensitive). Water can sometimes participate in undesired hydration side-reactions.[1]
-
Reaction Conditions: Systematically vary the temperature, solvent, and catalyst loading. Sometimes, lower temperatures can improve selectivity and prevent decomposition.
-
Consider an Alternative Metal: If thiazole-induced inhibition is suspected, switching to a different metal catalyst may resolve the issue. Silver(I) catalysts are an excellent first choice to screen, as they also activate alkynes but may have a different coordination preference and tolerance for heteroatoms.[3]
Q2: I am attempting an intramolecular cyclization and observing a mixture of regioisomers (e.g., 5-exo-dig vs. 6-endo-dig). How can I improve the selectivity?
A: The regioselectivity of cyclization is a common challenge and is highly dependent on the entire catalytic system, not just the metal.
-
Catalyst Choice: The choice of metal can have a profound impact on selectivity. For example, in the cyclization of propargylic amides, silver catalysts have been shown to offer exclusive selectivity for the 5-exo-dig product, highlighting a key difference compared to gold-catalyzed processes.[3]
-
Ligand Effects: The ligand attached to the metal center is critical. For gold catalysis, screening different phosphine ligands (e.g., with varying steric bulk and electronic properties) can steer the reaction towards the desired regioisomer. Bifunctional ligands that can interact with the substrate may also introduce additional control.[15]
-
Solvent and Temperature: The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the activation barrier for different cyclization pathways. Varying the solvent (e.g., from dichloromethane to acetonitrile or toluene) is a standard screening step.
Data Presentation: Catalyst Comparison
The following table summarizes and compares different catalytic systems for the cycloisomerization of N-propargylamides, a reaction class closely related to the cyclization of propargyl alcohols. This illustrates how catalyst choice can influence reaction outcomes.
| Catalyst System | Substrate Type | Product Type | Selectivity | Typical Yield | Reference |
| AuCl(PPh₃)/AgOTf | Terminal Alkyne | Oxazole | 5-exo-dig | Good to Excellent | [3] (Implied) |
| Ag(I) Complexes | Internal Alkyne | Oxazoline | Exclusive 5-exo-dig | Good | [3] |
| Cu(I) Iodide | Terminal Alkyne | Oxazoline | 5-exo-dig | Moderate to Good | [3] |
| FeCl₃ | Internal Alkyne | Oxazoline/Oxazole | Mixture | Variable | [3] |
Experimental Protocols
Protocol: Silver-Catalyzed 5-exo-dig Cyclization of a Propargylic Amide
This protocol is adapted from methodologies reported for silver-catalyzed cyclizations and serves as a representative starting point for exploring alternatives to gold catalysis.[3]
Materials:
-
N-Propargylamide substrate (1.0 eq)
-
Silver(I) catalyst (e.g., AgSbF₆, AgNO₃, AgOTf) (5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the N-propargylamide substrate.
-
Dissolve the substrate in the anhydrous solvent (concentration typically 0.1 M).
-
In a separate vial, weigh the silver(I) catalyst and dissolve it in a small amount of the same anhydrous solvent.
-
Add the catalyst solution to the substrate solution dropwise at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate or another suitable solvent to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired oxazoline product.
Visualizations
Logical Workflows
Caption: Workflow for selecting an alternative catalyst.
Caption: Troubleshooting guide for a failed Au-catalyzed reaction.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Silver-Catalyzed Carboxylative Cyclization of Primary Propargyl Alcohols with CO<sub>2</sub> [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Bifunctional Ligand Enables Efficient Gold-Catalyzed Hydroalkenylation of Propargylic Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
"workup procedures for reactions containing 3-(2-Thiazolyl)-2-propynol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Thiazolyl)-2-propynol. The information is designed to address common issues encountered during reaction workup and purification.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address potential problems during your experiments.
Q1: After an aqueous workup, I have a low or no yield of my desired product. What could be the issue?
A1: Several factors could contribute to product loss during an aqueous workup:
-
pH Sensitivity of the Thiazole Ring: Thiazole and its derivatives can be sensitive to acidic conditions. Specifically, related thiazolidine compounds have shown instability and degradation in weakly acidic environments (pH 4.4–6.0).[1] If your reaction quench or aqueous wash involves an acidic solution, you may be decomposing your product.
-
Troubleshooting Step: Before a full-scale workup, test the pH stability of your product. Take a small aliquot of your reaction mixture and expose it to the planned aqueous workup conditions. Monitor the stability of the starting material by Thin Layer Chromatography (TLC).
-
-
Product Solubility: this compound and its derivatives may have some solubility in the aqueous layer, especially if the overall polarity of the molecule is high.
-
Troubleshooting Step: After extraction, retain the aqueous layer and extract it again with a more polar organic solvent like ethyl acetate or dichloromethane. Analyze the aqueous layer by TLC to check for dissolved product.
-
-
Emulsion Formation: The presence of polar functional groups can sometimes lead to the formation of an emulsion during extraction, making phase separation difficult and leading to product loss.
-
Troubleshooting Step: To break up an emulsion, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent. In some cases, filtration through a pad of Celite can also be effective.
-
Q2: My reaction mixture turned dark, and I see signs of polymerization or decomposition upon adding a base. Why is this happening?
A2: Propargyl alcohols are known to be unstable under certain conditions:
-
Base-Induced Polymerization: Propargyl alcohols can polymerize upon heating or treatment with a base. If your reaction or workup involves strong bases or elevated temperatures for extended periods, this could be a significant side reaction.
-
Metal-Catalyzed Decomposition: If you are performing a cross-coupling reaction (e.g., Sonogashira), the presence of copper catalysts can sometimes lead to undesired homocoupling of the alkyne, especially in the presence of oxygen.
Troubleshooting Step:
-
Use mild bases (e.g., organic amines like triethylamine or diisopropylethylamine) and maintain the lowest possible reaction temperature.
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated side reactions.
Q3: I am having difficulty purifying my product by column chromatography. What are some common issues?
A3: Purification of polar, functionalized molecules like those derived from this compound can be challenging.
-
Streaking on TLC/Column: The polar nature of the alcohol and the nitrogen on the thiazole ring can cause streaking on silica gel.
-
Troubleshooting Step: Add a small amount of a polar modifier to your eluent system. For example, 1-2% of triethylamine can help to deactivate the silica gel and reduce streaking for basic compounds. Alternatively, a small amount of acetic acid can be used for acidic compounds, but be mindful of the potential pH sensitivity of the thiazole ring.
-
-
Co-elution with Catalysts: Palladium or copper catalysts used in cross-coupling reactions can sometimes co-elute with the product.
-
Troubleshooting Step: Before chromatography, consider a pre-purification step to remove metals. This could involve washing the organic layer with an aqueous solution of a chelating agent like ammonium chloride or filtering the crude product through a plug of silica gel with a non-polar solvent to retain the polar catalysts.
-
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound?
A: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅NOS |
| Molecular Weight | 139.18 g/mol |
| Appearance | Not specified (likely a solid or oil) |
Q: What is a general workup procedure for a Sonogashira coupling reaction using this compound?
A: A general procedure would be:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a neutral aqueous solution like saturated ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Q: What TLC eluent systems are recommended for monitoring reactions with this compound?
A: The polarity of the eluent will depend on the specific product. A good starting point for the starting material and products of similar polarity would be a mixture of a non-polar and a polar solvent. The following table provides illustrative examples.
| Solvent System (v/v) | Typical Application |
| Hexanes:Ethyl Acetate (1:1) | For moderately polar compounds. |
| Dichloromethane:Methanol (95:5) | For more polar compounds. |
| Hexanes:Ethyl Acetate (3:1) | For less polar compounds. |
Note: These are starting points and should be optimized for your specific compound.
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Cross-Coupling Reaction
This protocol describes a typical Sonogashira coupling of an aryl halide with this compound.
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add degassed solvent (e.g., THF or DMF).
-
Add this compound (1.2 eq) followed by a degassed amine base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.
-
Upon completion, proceed with the workup as described in the FAQ section.
Visualizations
Caption: Workflow for a Sonogashira coupling and workup.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
"head-to-head comparison of different synthetic routes to 3-(2-Thiazolyl)-2-propynol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 3-(2-Thiazolyl)-2-propynol, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators, supported by detailed experimental protocols and data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the coupling of a 2-substituted thiazole with propargyl alcohol. The two main approaches compared here are a copper-catalyzed reaction and a palladium-catalyzed Sonogashira coupling.
| Parameter | Route 1: Copper-Catalyzed Coupling | Route 2: Palladium-Catalyzed Sonogashira Coupling |
| Starting Materials | 2-Bromothiazole, Propargyl alcohol | 2-Bromothiazole, Propargyl alcohol |
| Catalyst System | Copper(I) iodide (CuI), BTPC | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI) |
| Base | Diethylamine (DEA) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 80 hours | 4-24 hours |
| Reported Yield | ~15-20% (based on provided data) | Generally moderate to high (estimated 60-90% based on typical Sonogashira couplings) |
| Purification | Flash column chromatography | Flash column chromatography |
Experimental Protocols
Route 1: Copper-Catalyzed Coupling
This method utilizes a copper(I) iodide catalyst for the coupling of 2-bromothiazole and propargyl alcohol.
Materials:
-
2-Bromothiazole
-
Propargyl alcohol
-
Copper(I) iodide (CuI)
-
BTPC (Bis(triphenylphosphine)palladium(II) chloride)
-
Diethylamine (DEA)
-
Acetonitrile
-
Ethyl acetate
-
Toluene
-
Water
Procedure:
-
To a stirred solution of 2-bromothiazole (5 g) and propargyl alcohol (1.68 g) in acetonitrile (88 ml), add BTPC (210 mg) and diethylamine (2.41 g).
-
Add Copper(I) iodide (28.5 mg) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere for 80 hours at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (100 ml) and water (100 ml).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography using a mixture of toluene and ethyl acetate (5:2) as the eluent to obtain this compound as a brown oil.
Route 2: Palladium-Catalyzed Sonogashira Coupling (Proposed)
This proposed route is based on the well-established Sonogashira coupling reaction, which is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
2-Bromothiazole
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 2-bromothiazole (1.0 eq), propargyl alcohol (1.2 eq), and anhydrous tetrahydrofuran.
-
To this solution, add triethylamine (2.5 eq), followed by copper(I) iodide (0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic strategy for producing this compound via a cross-coupling reaction.
Caption: General workflow for the synthesis of this compound.
Conclusion
Both the copper-catalyzed and the palladium-catalyzed Sonogashira coupling routes offer viable pathways to this compound. The copper-catalyzed method, while established, appears to have a significantly longer reaction time and lower yield based on the available data. The Sonogashira coupling is a well-established, versatile, and generally high-yielding reaction for similar transformations. Although a specific protocol for this exact substrate combination was not found in the initial search, the proposed method is based on extensive literature precedent and is expected to be more efficient in terms of reaction time and yield. Researchers should consider the trade-offs between the established but potentially lower-yielding copper-catalyzed route and the likely more efficient but proposed palladium-catalyzed Sonogashira coupling when selecting a synthetic strategy. Further optimization of the copper-catalyzed reaction conditions could also lead to improved performance.
Assessing the Purity of Synthesized 3-(2-Thiazolyl)-2-propynol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of the novel compound 3-(2-Thiazolyl)-2-propynol. The information presented is based on established analytical principles for heterocyclic and propargyl alcohol compounds.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique is paramount for accurate purity determination. Below is a comparison of Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography (GC) for the analysis of this compound.
| Feature | RP-HPLC with UV Detection | Gas Chromatography with FID |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | May require derivatization for polar compounds to increase volatility and thermal stability.[1] |
| Typical Stationary Phase | C18 or C8 silica-based columns.[2][3] | Polysiloxane or polyethylene glycol-based capillary columns. |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures.[4] | Inert gases like Helium, Nitrogen, or Hydrogen. |
| Detection | UV-Vis spectroscopy, based on the chromophoric nature of the thiazole ring. | Flame Ionization Detector (FID), which responds to organic compounds. |
| Resolution | Generally provides high resolution for a wide range of impurities. | Can offer excellent resolution for volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May involve derivatization, which adds a step to the workflow.[1] |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster for simple mixtures. |
| Strengths | - High versatility for various compound types.- Non-destructive.- Well-established for pharmaceutical analysis.[4] | - High sensitivity for volatile compounds.- Excellent for analyzing residual solvents. |
| Limitations | - May require careful method development for optimal separation.- Higher solvent consumption compared to GC. | - Not suitable for non-volatile or thermally unstable compounds.- Derivatization can introduce errors. |
Experimental Protocols
Detailed methodologies for both RP-HPLC and GC are provided below. These protocols are designed as a starting point for method development and validation.
RP-HPLC Method for Purity Assessment
This method is designed to separate this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Detection Wavelength: 254 nm (based on the expected UV absorbance of the thiazole moiety).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography (GC)
This method provides an alternative approach, particularly for identifying volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Final Temperature: 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation: Dissolve the sample in a high-purity solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL. If the compound shows poor volatility or peak shape, derivatization with a silylating agent (e.g., BSTFA) may be necessary to convert the hydroxyl group to a less polar silyl ether.
Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a synthesized compound using chromatographic methods.
Caption: Workflow for chromatographic purity assessment.
This guide provides a foundational framework for the purity analysis of this compound. For regulatory submissions, full method validation according to ICH guidelines is required to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[3][8][9]
References
- 1. osha.gov [osha.gov]
- 2. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. srrcvr.ac.in [srrcvr.ac.in]
- 9. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of Novel Compounds Derived from 3-(2-Thiazolyl)-2-propynol
A comprehensive analysis of the therapeutic potential of a new generation of thiazole derivatives reveals promising anticancer and antimicrobial activities. This guide provides a detailed comparison of the biological performance of various compounds synthesized from the parent molecule, 3-(2-Thiazolyl)-2-propynol, supported by quantitative data and detailed experimental protocols.
The thiazole ring is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This has spurred significant research into the synthesis and evaluation of novel thiazole derivatives as potential therapeutic agents. This guide focuses on a specific class of these compounds, those derived from this compound, and presents a comparative analysis of their biological activities based on available scientific literature.
Anticancer Activity
Recent studies have explored the anticancer potential of various thiazole derivatives, with several compounds demonstrating significant cytotoxic effects against a range of cancer cell lines.
In Vitro Cytotoxicity Data
The antiproliferative activity of newly synthesized thiazole derivatives has been evaluated against human cancer cell lines, including breast (MCF-7), liver (HepG2), colorectal (HCT-116), and others. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 8c | HCT-116 | 3.16 ± 0.90 | Cisplatin | 5.18 ± 0.94 |
| HT-29 | 3.47 ± 0.79 | Cisplatin | 11.68 ± 1.54 | |
| Compound 4d | HCT-116 | 3.65 ± 0.90 | Cisplatin | 5.18 ± 0.94 |
| HT-29 | 4.13 ± 0.51 | Cisplatin | 11.68 ± 1.54 | |
| HepG2 | 2.31 ± 0.43 | Cisplatin | 41 ± 0.63 | |
| Compound 10c | HepG-2 | Most Potent | Cisplatin | - |
| HCT-116 | Most Potent | Cisplatin | - | |
| MDA-MB-231 | Most Potent | Cisplatin | - |
Data extracted from multiple sources.[2][3][4]
Notably, compound 4c exhibited greater potency than the standard drug staurosporine against both MCF-7 and HepG2 cell lines.[2] Furthermore, compounds 8c and 4d displayed significant activity against colorectal cancer cell lines HCT-116 and HT-29, surpassing the efficacy of cisplatin in the case of HT-29.[3] Compound 10c was identified as the most potent against three different cancer cell lines, highlighting its broad-spectrum anticancer potential.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the thiazole derivatives and incubated for 72 hours.[1]
-
Following incubation, MTT solution was added to each well, and the plates were incubated for an additional period to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.
-
Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.
Antimicrobial Activity
Thiazole derivatives have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
In Vitro Antimicrobial Susceptibility Data
The antimicrobial efficacy of the synthesized compounds was evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| Compound 37c | 46.9 - 93.7 | - |
| Compound 43c | - | - |
| B. subtilis | 28.8 µM | - |
Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Compound 37c | 5.8 - 7.8 | - |
| Compound 43b | - | 16.2 µM |
| Compound 43d | 15.3 µM | - |
Data extracted from multiple sources.[5]
Compound 37c, in particular, showed strong antibacterial and antifungal activity.[5]
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains was determined using the broth microdilution method.
Workflow for MIC Determination:
Caption: Workflow of the microdilution method for MIC determination.
Detailed Steps:
-
Serial dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well was then inoculated with a standardized suspension of the target microorganism.
-
The plates were incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
Following incubation, the wells were visually inspected for turbidity, indicating microbial growth.
-
The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many of these novel thiazole derivatives are still under investigation, some studies have begun to elucidate the potential signaling pathways involved in their anticancer effects.
One study suggested that the anticancer action of the most active compounds (4c, 4d, and 8c) in HCT-116 cells was through the induction of apoptosis mediated by the Bcl-2 family of proteins.[3]
Proposed Apoptotic Pathway:
Caption: Proposed mechanism of apoptosis induction by thiazole derivatives.
This pathway suggests that the compounds may interact with Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential, the release of pro-apoptotic factors, and the subsequent activation of caspases, ultimately resulting in programmed cell death.
Conclusion
The biological evaluation of compounds derived from this compound has revealed a promising new class of therapeutic agents with significant anticancer and antimicrobial activities. The data presented in this guide highlight the potential of these derivatives and provide a foundation for further research and development. The detailed experimental protocols offer a standardized approach for future comparative studies, while the elucidation of their mechanisms of action will be crucial for their clinical translation. Further in vivo studies and pharmacological investigations are warranted to fully assess the therapeutic potential of these novel thiazole derivatives.
References
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
Comparative Analysis of 3-(2-Thiazolyl)-2-propynol in Biological Assays: A Guide for Researchers
This guide provides a comparative framework for evaluating the biological activity of 3-(2-Thiazolyl)-2-propynol and its potential alternatives. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document presents a general methodology and hypothetical data to guide researchers in their experimental design and data interpretation. The focus is on providing robust experimental protocols and data presentation formats relevant to drug development professionals and scientists.
Introduction to Thiazole-Containing Compounds in Biological Assays
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a core structure in many biologically active molecules. Derivatives of thiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When evaluating a novel thiazole derivative such as this compound, it is crucial to assess its potency and selectivity through a battery of biological assays. Cross-reactivity studies are particularly important to identify potential off-target effects and to build a comprehensive safety and efficacy profile.
Hypothetical Comparative Data
The following table illustrates how quantitative data for this compound and hypothetical alternative compounds could be presented. This format allows for a clear comparison of potency (IC50) and selectivity across different assays.
| Compound | Target Assay | Off-Target Assay 1 | Off-Target Assay 2 | Cytotoxicity Assay |
| IC50 (µM) | IC50 (µM) | IC50 (µM) | CC50 (µM) | |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alternative Compound A | 1.2 | > 100 | 50.5 | 75.8 |
| Alternative Compound B | 0.5 | 10.3 | 8.1 | 15.2 |
| Alternative Compound C | 5.8 | > 100 | > 100 | > 200 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. CC50: Half-maximal cytotoxic concentration. A higher value indicates lower cytotoxicity and a better safety profile.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key assays relevant to the study of kinase inhibitors and cytotoxic agents.
Kinase Activity Assay (Hypothetical Target)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP. The specific kinase and substrate will depend on the intended target.
-
-
Assay Procedure :
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP-containing reaction buffer.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA.
-
-
Detection :
-
Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format or using luminescence-based ATP detection to measure ATP consumption.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
-
Cell Culture :
-
Culture a relevant cancer cell line in appropriate media and conditions until it reaches the desired confluence.
-
-
Cell Plating :
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment :
-
Measure cell viability using a suitable assay, such as the MTT or resazurin reduction assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Visualizations
Diagrams are provided to illustrate key experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for a cell-based cytotoxicity assay.
Caption: Workflow for a kinase inhibition assay.
Caption: Hypothetical signaling pathway targeted by a thiazole derivative.
A Methodological Framework for Structure-Activity Relationship (SAR) Studies of 3-(2-Thiazolyl)-2-propynol Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The novel class of 3-(2-Thiazolyl)-2-propynol analogs presents a promising area for the discovery of new therapeutic agents. Due to the novelty of this specific chemical series, publicly available, direct Structure-Activity Relationship (SAR) studies are not yet prevalent.
This guide, therefore, provides a comprehensive methodological framework for conducting SAR studies on this compound analogs. It outlines relevant experimental protocols based on the established activities of other thiazole derivatives and presents a structured approach to data collection and visualization to guide researchers in their exploration of this compound class.
Data Presentation: A Template for Comparative Analysis
A systematic approach to data organization is crucial for discerning meaningful structure-activity relationships. The following table template is proposed for the comparative analysis of novel this compound analogs. This structure will allow for a clear correlation between chemical modifications and their impact on biological activity.
Table 1: Comparative SAR Data for this compound Analogs
| Compound ID | Structure | R1 Substitution | R2 Substitution | Antiproliferative Activity (GI50, µM)a | Antimicrobial Activity (MIC, µg/mL)b | Other Biological Activity (IC50, µM)c | Notes |
| Analog 1 | [Image of Structure] | H | H | Data | Data | Data | Parent Compound |
| Analog 2 | [Image of Structure] | CH3 | H | Data | Data | Data | |
| Analog 3 | [Image of Structure] | H | Phenyl | Data | Data | Data | |
| Analog 4 | [Image of structure] | Cl | H | Data | Data | Data | |
| ... | ... | ... | ... | ... | ... | ... |
a GI50 (Growth Inhibition 50) values against a panel of human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268).[7] b MIC (Minimum Inhibitory Concentration) values against various bacterial or fungal strains. c IC50 (Inhibitory Concentration 50) values for specific enzyme or receptor targets, if applicable.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality SAR data. Below are methodologies for key experiments relevant to the known biological activities of thiazole-containing compounds.
Antiproliferative Activity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, SF-268 for CNS cancer)[7]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Objective: To find the lowest concentration of an analog that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial or fungal inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, fluconazole) should be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of the SAR Workflow
Understanding the iterative nature of SAR studies is crucial for efficient drug discovery. The following diagram illustrates a typical workflow.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
This guide provides a foundational framework for initiating SAR studies on the novel and promising class of this compound analogs. By employing systematic data collection and standardized experimental protocols, researchers can efficiently navigate the path toward identifying lead compounds with significant therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape
While a specific comparative analysis of the inhibitory potency of 3-(2-Thiazolyl)-2-propynol derivatives is not available in publicly accessible scientific literature and patent databases, a broader examination of thiazole-containing compounds reveals their significant and diverse roles as inhibitors of various biological targets. This guide synthesizes available data on the inhibitory activities of different classes of thiazole derivatives, providing a framework for understanding their potential and highlighting the data gap for the specific this compound scaffold.
Researchers and drug development professionals frequently encounter the thiazole ring as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets. This has led to the development of numerous thiazole derivatives with potent inhibitory activities against enzymes implicated in cancer, inflammation, neurodegenerative diseases, and microbial infections.
General Inhibitory Potential of Thiazole Derivatives
Thiazole-containing compounds have demonstrated inhibitory activity against a range of enzyme families. The subsequent sections provide a general overview of these activities, drawing from various studies on different thiazole scaffolds. It is crucial to note that the inhibitory potency and selectivity are highly dependent on the substitution pattern around the thiazole core.
Anticancer Activity
Thiazole derivatives have been extensively investigated for their anticancer properties, often acting as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. For instance, some phenylthiazolyl-indole derivatives have shown inhibitory effects against Cyclin-Dependent Kinase 1 (CDK1) with IC50 values in the micromolar to nanomolar range.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives often stems from their ability to inhibit enzymes like cyclooxygenases (COX). Specific thiazolylpyrazole derivatives have been reported to exhibit selective inhibition of COX-2 over COX-1, a desirable profile for anti-inflammatory agents with reduced gastrointestinal side effects.
Neuroprotective Activity
In the context of neurodegenerative diseases such as Alzheimer's, thiazole derivatives have been explored as inhibitors of cholinesterases (AChE and BChE). Certain thiazole analogs have displayed potent in vitro inhibitory activity against acetylcholinesterase (AChE), with some compounds showing IC50 values in the nanomolar range.
Antimicrobial Activity
The thiazole scaffold is a component of several antimicrobial agents. Their mechanism of action can involve the inhibition of essential microbial enzymes. For example, some thiazole derivatives have been shown to possess antifungal activity by potentially targeting enzymes involved in ergosterol biosynthesis.
Data Summary: Inhibitory Potency of Various Thiazole Derivatives
The following table summarizes the inhibitory activities of different classes of thiazole derivatives against various targets, as reported in the scientific literature. It is important to reiterate that this table does not contain data for this compound derivatives due to a lack of available information.
| Thiazole Derivative Class | Target Enzyme/Cell Line | Reported Inhibitory Potency (IC50/Ki) |
| Phenylthiazolyl-indoles | Cyclin-Dependent Kinase 1 (CDK1) | 0.41 µM to 0.85 µM |
| Thiazolylpyrazole derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition reported |
| Thiazole-based derivatives | Acetylcholinesterase (AChE) | IC50 values ranging from nanomolar to micromolar |
| Thiazole-based compounds | Various cancer cell lines | Growth inhibition at various concentrations |
Experimental Protocols: A General Overview
Detailed experimental protocols are specific to the target being investigated. However, a general workflow for assessing the inhibitory potency of a compound series, which would be applicable to this compound derivatives, is outlined below.
General Workflow for Inhibitory Potency Assessment
Caption: General workflow for the evaluation of enzyme inhibitors.
Key Experimental Methodologies
-
Enzyme Inhibition Assays: These are the primary methods used to determine the inhibitory potency of compounds. The specific format (e.g., fluorescence, absorbance, luminescence) depends on the enzyme and substrate. The goal is to measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
-
Cell-Based Assays: To assess the effect of the inhibitors in a more biologically relevant context, cell-based assays are employed. These can measure various endpoints such as cell viability, proliferation, or the modulation of specific signaling pathways.
-
Structural Biology: Techniques like X-ray crystallography can be used to determine the binding mode of the inhibitor to its target enzyme, providing insights for further optimization.
-
Computational Modeling: Molecular docking and other computational methods can predict the binding affinity and orientation of inhibitors within the enzyme's active site, aiding in the rational design of new derivatives.
Signaling Pathway Visualization
Given the lack of specific information for this compound derivatives, a hypothetical signaling pathway that is often targeted by kinase inhibitors is presented below. This serves as an illustrative example of the type of pathway that could be investigated.
Caption: A hypothetical MAPK/ERK signaling pathway targeted by a kinase inhibitor.
Conclusion
The thiazole scaffold is a cornerstone in the development of potent enzyme inhibitors with diverse therapeutic applications. While the inhibitory potential of the specific this compound class of derivatives remains to be elucidated in the public domain, the vast body of research on other thiazole-containing molecules suggests that this is a promising area for future investigation. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers to undertake such an exploration. Further synthesis and biological evaluation are necessary to determine the specific inhibitory profile and therapeutic potential of this compound derivatives.
Safety Operating Guide
Proper Disposal of 3-(2-Thiazolyl)-2-propynol: A Guide for Laboratory Professionals
For immediate release
The following guidelines are based on established best practices for the disposal of hazardous laboratory chemicals and safety information for structurally related compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant laboratory coat.
All handling of 3-(2-Thiazolyl)-2-propynol and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste. Based on the known hazards of similar compounds like thiazole and propargyl alcohol, this waste should be considered flammable, harmful if swallowed, and a potential eye and skin irritant.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate to prevent dangerous chemical reactions.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a glass bottle with a secure screw cap is generally appropriate.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not dispose of this chemical down the drain or in regular trash.
-
Quantitative Data Summary
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) | Waste Container Requirements |
| Flammable Liquid | Flame-retardant lab coat | Grounded, bonded container if large quantities |
| Acute Oral Toxicity | Standard laboratory PPE | Securely sealed container |
| Serious Eye Irritation | Chemical splash goggles | Clearly labeled as an irritant |
| Skin Irritant | Chemical-resistant gloves | Avoid external contamination of container |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This information is intended to provide guidance for trained laboratory professionals. Always prioritize your institution's specific safety and disposal protocols. In the event of a spill or exposure, follow your laboratory's emergency procedures and seek immediate medical attention.
Personal protective equipment for handling 3-(2-Thiazolyl)-2-propynol
This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-Thiazolyl)-2-propynol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling hazardous chemicals and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the final barrier against chemical exposure and is critical when handling potentially hazardous substances like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double-layered gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately upon contamination. Change gloves regularly, typically every 30-60 minutes.[1] |
| Body Protection | Long-sleeved, seamless gown or "bunny suit" coveralls | A long-sleeved gown provides coverage for the arms and body.[2] For enhanced protection, especially during large-scale operations, consider "bunny suit" coveralls for head-to-toe coverage.[2] |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles are essential to protect the eyes from splashes.[2][3] A face shield should be worn over the goggles to provide full facial protection from potential splashes or aerosols.[2][4] |
| Respiratory Protection | N-95 or N-100 particle mask or a chemical cartridge-type respirator | For handling small quantities where aerosols are unlikely, an N-95 or N-100 mask may be sufficient.[1] For situations with a higher risk of aerosol generation or in case of a large spill, a chemical cartridge-type respirator is required.[1][2] |
| Head and Hair Covering | Disposable head and hair covers | These are necessary to protect against contamination of the hair and head area with hazardous residues.[2] |
| Foot Protection | Closed-toe shoes | Always wear shoes that completely cover the feet to protect from spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational Plan
1. Preparation:
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, always review the SDS for any hazardous chemical before use. For this compound, refer to the SDS of similar thiazole derivatives.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure a chemical fume hood is used for all manipulations.[5] Have spill containment materials readily available.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools if the compound is flammable.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If the reaction is exothermic or has the potential for splashing, use a blast shield in addition to the fume hood sash.
3. Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.
Disposal Plan
-
Waste Collection: All solid waste, including contaminated gloves, gowns, and weighing paper, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge the chemical into drains.[6]
Emergency Procedures
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[6]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
In case of ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
In case of a spill: Evacuate the area and remove all sources of ignition.[6] If the spill is small, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[7] For large spills, contact your institution's emergency response team.
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
